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  • Product: 1,4-dimethyl-1H-indole-2-carboxylic acid
  • CAS: 23967-51-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1,4-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-dimethyl-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class, is a heterocyclic compound with a molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dimethyl-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class, is a heterocyclic compound with a molecular structure that lends itself to a variety of chemical transformations. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The strategic placement of methyl groups at the 1 and 4 positions, combined with the carboxylic acid functionality at the 2-position, provides a unique electronic and steric profile that influences its reactivity and potential as a building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 1,4-dimethyl-1H-indole-2-carboxylic acid, offering valuable insights for its application in research and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 1,4-dimethyl-1H-indole-2-carboxylic acid are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific derivative is not widely published, its properties can be inferred from its structure and data available for closely related analogues.

PropertyValueSource
CAS Number 23967-51-3[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥95%[1]

Further experimental determination of properties such as melting point, boiling point, solubility in various organic solvents, and pKa is essential for its comprehensive characterization.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 1,4-dimethyl-1H-indole-2-carboxylic acid. Below are the expected characteristic spectral features based on its structure and data from analogous indole-2-carboxylic acids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide detailed information about the molecular structure. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum (δ 10-13 ppm), though it can be exchangeable with deuterium in solvents like D₂O.[3] The methyl groups at the N1 and C4 positions would appear as sharp singlets. The aromatic protons on the indole ring would exhibit characteristic splitting patterns.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm.[3] The carbons of the indole ring and the methyl groups will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For 1,4-dimethyl-1H-indole-2-carboxylic acid, the following characteristic absorption bands are anticipated:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear in their respective regions.

  • N-H Stretch: As the nitrogen at position 1 is methylated, no N-H stretching vibration is expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In the mass spectrum of 1,4-dimethyl-1H-indole-2-carboxylic acid, the molecular ion peak [M]⁺ would be expected at m/z 189. The fragmentation pattern would likely involve the loss of CO₂ (decarboxylation) and other characteristic cleavages of the indole ring and methyl groups.

Synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid

The synthesis of substituted indole-2-carboxylic acids can be achieved through several established methods. The most common approaches include the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound.[4] For the synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid, the reaction would involve the condensation of 1-methyl-1-(m-tolyl)hydrazine with pyruvic acid or a pyruvate ester, followed by acid-catalyzed cyclization.


Hydrazine [label="1-Methyl-1-(m-tolyl)hydrazine"]; PyruvicAcid [label="Pyruvic Acid"]; Hydrazone [label="Hydrazone Intermediate"]; IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"];

Hydrazine -> Hydrazone [label="+"]; PyruvicAcid -> Hydrazone; Hydrazone -> IndoleAcid [label="Acid Catalyst, Heat"]; }

Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

  • Hydrazone Formation:

    • Dissolve 1-methyl-1-(m-tolyl)hydrazine and a slight molar excess of pyruvic acid in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and formation of the hydrazone.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the hydrazone intermediate may be isolated or used directly in the next step.

  • Cyclization:

    • Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid, to the hydrazone mixture.[5]

    • Heat the reaction mixture to elevated temperatures to induce cyclization. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

    • Monitor the reaction for the formation of the indole product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-dimethyl-1H-indole-2-carboxylic acid.

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative and diethyl oxalate.[2] For the target molecule, this would involve 2,4-dimethyl-1-nitrobenzene as the starting material.


Nitrotoluene [label="2,4-Dimethyl-1-nitrobenzene"]; Oxalate [label="Diethyl Oxalate"]; Pyruvate [label="Ethyl (2-nitro-4-methylphenyl)pyruvate"]; IndoleEster [label="Ethyl 1-hydroxy-4-methyl-1H-indole-2-carboxylate"]; IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"];

Nitrotoluene -> Pyruvate [label="+ Base (e.g., NaOEt)"]; Oxalate -> Pyruvate; Pyruvate -> IndoleEster [label="Reductive Cyclization (e.g., Zn/AcOH)"]; IndoleEster -> IndoleAcid [label="1. Methylation (e.g., MeI)\n2. Hydrolysis"]; }

Reissert Indole Synthesis Workflow

Experimental Protocol: Reissert Indole Synthesis (General Procedure)

  • Condensation:

    • React 2,4-dimethyl-1-nitrobenzene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl (2-nitro-4-methylphenyl)pyruvate.[2]

  • Reductive Cyclization:

    • Reduce the nitro group and induce cyclization of the pyruvate derivative using a reducing agent like zinc dust in acetic acid or catalytic hydrogenation.[2] This step yields the indole-2-carboxylate ester.

  • N-Methylation and Hydrolysis:

    • Methylate the nitrogen of the indole ring using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

    • Hydrolyze the resulting ester to the carboxylic acid using basic conditions (e.g., NaOH or KOH) followed by acidification.

  • Purification:

    • Purify the final product by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of 1,4-dimethyl-1H-indole-2-carboxylic acid is primarily dictated by the carboxylic acid group and the indole nucleus.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the C2 position allows for a range of standard transformations.

  • Esterification: The carboxylic acid can be converted to its corresponding esters through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by activation with coupling agents. A common method involves reacting the carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

  • Amide Bond Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This is typically achieved using activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[6][7]

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, typically upon heating, to yield the corresponding indole.[6] The ease of decarboxylation can be influenced by the substituents on the indole ring. The reaction often proceeds by heating the carboxylic acid in a high-boiling solvent, sometimes with a catalyst.


IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"]; Ester [label="Ester Derivative"]; Amide [label="Amide Derivative"]; Indole [label="1,4-dimethyl-1H-indole"];

IndoleAcid -> Ester [label="Alcohol, Acid Catalyst or\nCoupling Agent (e.g., DCC, DMAP)"]; IndoleAcid -> Amide [label="Amine, Coupling Agent\n(e.g., EDC, HOBt)"]; IndoleAcid -> Indole [label="Heat (Decarboxylation)"]; }

Key Reactions of the Carboxylic Acid Group

Reactions of the Indole Nucleus

The indole ring itself is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the carboxylic acid group at the C2 position is deactivating. The N-methyl group prevents reactions at the nitrogen atom.

Applications in Research and Drug Discovery

Indole-2-carboxylic acid derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. They have been investigated as:

  • Antiviral Agents: The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[8]

  • Anticancer Agents: Certain indole-2-carboxamides have shown antiproliferative activity against various cancer cell lines.[9]

  • Enzyme Inhibitors: Derivatives have been synthesized and evaluated as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase.[10]

The specific biological activities of 1,4-dimethyl-1H-indole-2-carboxylic acid are not extensively documented, highlighting an area for future research. Its utility as a synthetic intermediate allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

1,4-dimethyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this particular derivative is limited in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of the indole-2-carboxylic acid scaffold. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers aiming to utilize this compound in their scientific endeavors. Further experimental characterization is warranted to fully elucidate its chemical profile and unlock its potential in various applications.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 2021.

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 2014.

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 2007.

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 2023.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 2022.

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 2022.

  • Indole-2-carboxylic acid | 1477-50-5. BenchChem.

  • 1,2-Dimethyl-1H-indole-3-carboxylic acid | 20357-15-7. ECHEMI.

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem, 2023.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 2017.

  • 1,4-dimethyl-1H-indole-2-carboxylic acid | 23967-51-3. Sigma-Aldrich.

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • Reissert indole synthesis. Wikipedia.

  • Reissert Indole Synthesis. Organic Chemistry Portal.

  • Decarboxylation of Carboxylic Acids. YouTube.

  • Esterification--Making Esters from Carboxylic Acids. YouTube.

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube.

  • Decarboxylation. Master Organic Chemistry.

  • Acid to Ester - Common Conditions. Organic Chemistry Portal.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis.

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications.

  • Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.

  • carboxylic acid solubility + TLC. Reddit.

  • Alcohol-mediated esterification of carboxylic acids with carbonates. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 1,4-dimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, indole-2-carboxylic acid derivatives have garnered significant attention for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet under-documented, member of this family: 1,4-dimethyl-1H-indole-2-carboxylic acid (CAS Number: 23967-51-3) . Due to the limited availability of specific experimental data for this particular compound, this guide will leverage established principles of indole chemistry and draw upon data from closely related analogs to provide a comprehensive technical overview. This approach is intended to empower researchers with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this intriguing molecule.

Physicochemical Properties: A Comparative Overview

Predicting the physicochemical properties of a molecule is a critical first step in drug discovery and development, influencing factors such as solubility, membrane permeability, and metabolic stability. In the absence of specific experimental data for 1,4-dimethyl-1H-indole-2-carboxylic acid, the following table presents a compilation of properties for closely related indole-2-carboxylic acid derivatives to provide a reasonable estimation. The introduction of methyl groups at the N1 and C4 positions is expected to increase lipophilicity (logP) and molecular weight while potentially influencing melting point and solubility.

PropertyIndole-2-carboxylic acid1-Methyl-1H-indole-2-carboxylic acid1,2-Dimethyl-1H-indole-3-carboxylic acid1,4-dimethyl-1H-indole-2-carboxylic acid (Predicted)
CAS Number 1477-50-516136-58-620357-15-723967-51-3
Molecular Formula C₉H₇NO₂C₁₀H₉NO₂C₁₁H₁₁NO₂C₁₁H₁₁NO₂
Molecular Weight 161.16 g/mol 175.18 g/mol 189.21 g/mol 189.21 g/mol
Melting Point 204-209 °C212 °C (decomposes)[3]185 °C[4]Expected to be in a similar range, potentially slightly lower due to substitution pattern.
logP (Predicted) ~1.8~2.2~2.6~2.7
pKa (Predicted) ~3.8 (for the carboxylic acid)~3.8~3.9~3.9

Synthesis of 1,4-dimethyl-1H-indole-2-carboxylic Acid: A Strategic Approach

The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[5][6] This method involves the acid-catalyzed cyclization of an arylhydrazone. An alternative and often high-yielding route is the Reissert indole synthesis, which involves the condensation of a nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7] A plausible and efficient pathway to obtain 1,4-dimethyl-1H-indole-2-carboxylic acid involves a two-step process starting with the Fischer indole synthesis to create the corresponding ester, followed by hydrolysis to yield the final carboxylic acid.

Part 1: Fischer Indole Synthesis of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate

The initial and crucial step is the formation of the indole ring system. This is achieved by reacting 3-methylphenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The N-methylation of the hydrazine nitrogen to form 1-methyl-1-(3-methylphenyl)hydrazine prior to the reaction would lead to the desired N-methylated indole. However, for simplicity and to avoid potential side reactions, the N-methylation can also be performed after the indole ring formation. For the purpose of this guide, we will assume the use of N-methyl-N-(m-tolyl)hydrazine as the starting material.

Synthesis_Workflow reagent1 N-methyl-N-(m-tolyl)hydrazine product1 Hydrazone Intermediate reagent1->product1 reagent2 Ethyl pyruvate reagent2->product1 catalyst1 Acid Catalyst (e.g., H₂SO₄, PPA) product1->catalyst1 rearrangement [3,3]-Sigmatropic Rearrangement catalyst1->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product2 Ethyl 1,4-dimethyl-1H-indole-2-carboxylate cyclization->product2 Hydrolysis_Workflow start Ethyl 1,4-dimethyl-1H-indole-2-carboxylate reagent Aqueous Base (e.g., NaOH, KOH) start->reagent intermediate Carboxylate Salt reagent->intermediate Heat acidification Acidification (e.g., HCl) intermediate->acidification product 1,4-dimethyl-1H-indole-2-carboxylic acid acidification->product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Structure Confirmation synthesis Synthesized Compound nmr ¹H & ¹³C NMR synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation Biological_Screening_Pathway cluster_assays Biological Screening cluster_outcomes Potential Outcomes compound 1,4-dimethyl-1H-indole-2-carboxylic acid antiviral Antiviral Assays (e.g., HIV-1 Integrase Inhibition) compound->antiviral anticancer Anticancer Assays (e.g., Cell Proliferation, Apoptosis) compound->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) compound->anti_inflammatory hit Identification of Biological Activity ('Hit' Compound) antiviral->hit anticancer->hit anti_inflammatory->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Drug Candidate optimization->candidate

Sources

Foundational

Unlocking the Therapeutic Potential of 1,4-dimethyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific derivative, 1,4-dimethyl-1H-indole-2-carboxylic acid. While direct biological data for this compound is nascent, this document synthesizes existing research on structurally related molecules to propose and rationalize a series of high-priority therapeutic targets. We present a structured, field-proven framework for the experimental validation of these targets, intended for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to empower research teams to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Indole-2-Carboxylic Acid Moiety as a Versatile Pharmacophore

The indole ring system is a cornerstone of numerous natural products and synthetic drugs, owing to its ability to participate in various non-covalent interactions with biological macromolecules. The addition of a carboxylic acid group at the 2-position creates a key interaction point, notably for metal chelation, which is a critical feature for the inhibition of certain enzymes. Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects.

This guide focuses on the therapeutic potential of 1,4-dimethyl-1H-indole-2-carboxylic acid. The methylation at the N1 and C4 positions is anticipated to modulate the compound's lipophilicity, metabolic stability, and steric profile, thereby influencing its target specificity and pharmacokinetic properties compared to its parent scaffold. Based on extensive literature analysis of analogous compounds, we have identified several high-potential therapeutic avenues for this molecule.

Potential Therapeutic Target Classes and Rationale

The following sections outline the most promising therapeutic targets for 1,4-dimethyl-1H-indole-2-carboxylic acid, supported by evidence from structurally related compounds.

Viral Enzymes: HIV-1 Integrase

Rationale: A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3] The core mechanism involves the chelation of two magnesium ions (Mg2+) within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[1][4] This interaction prevents the strand transfer step of viral DNA integration into the host genome, effectively halting viral replication.[2][3] The substitution pattern on the indole ring can further enhance binding affinity by interacting with hydrophobic pockets near the active site.[1][4] The methyl groups on 1,4-dimethyl-1H-indole-2-carboxylic acid may favorably occupy such pockets, making HIV-1 integrase a primary target for investigation.

Experimental Validation Workflow:

A systematic approach is required to validate the inhibition of HIV-1 integrase. The following workflow provides a self-validating system from initial screening to mechanistic studies.

HIV1_Integrase_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays biochemical_assay Biochemical Strand Transfer Assay ic50_determination IC50 Determination biochemical_assay->ic50_determination Quantify Potency binding_assay Direct Binding Assay (e.g., SPR, MST) ic50_determination->binding_assay Confirm Interaction mechanistic_studies Mechanistic Studies (Chelation Analysis) binding_assay->mechanistic_studies Elucidate MOA cell_viability Cytotoxicity Assay (e.g., MTT, MTS) mechanistic_studies->cell_viability Assess Safety antiviral_assay HIV-1 Replication Assay (p24 ELISA) cell_viability->antiviral_assay Evaluate Efficacy resistance_profiling Resistance Profiling antiviral_assay->resistance_profiling Predict Durability Anticancer_Workflow cluster_target_engagement Target Engagement cluster_cellular_effects Cellular Effects binding_assay Binding Affinity Assay (e.g., FP, FRET) kinase_assay Kinase Activity Assay (EGFR/CDK2) binding_assay->kinase_assay Confirm Functional Effect proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) kinase_assay->proliferation_assay Link to Cellular Phenotype apoptosis_assay Apoptosis Assay (Annexin V/PI staining) proliferation_assay->apoptosis_assay Assess Mechanism of Death cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis Investigate Cell Cycle Arrest western_blot Western Blot (Target Pathway Modulation) cell_cycle_analysis->western_blot Validate Pathway Modulation

Figure 2: Workflow for validating anticancer targets.

Detailed Protocols:

  • Protocol 2.2.1: 14-3-3η Binding Affinity Assay (Fluorescence Polarization)

    • Objective: To quantify the binding affinity of the compound to the 14-3-3η protein.

    • Materials: Recombinant 14-3-3η protein, a fluorescently labeled peptide known to bind 14-3-3η.

    • Procedure: a. In a microplate, mix the fluorescent peptide with the 14-3-3η protein. b. Add serial dilutions of 1,4-dimethyl-1H-indole-2-carboxylic acid. c. Incubate to reach binding equilibrium. d. Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the compound.

    • Endpoint: Calculation of the Ki (inhibition constant) or IC50 value.

  • Protocol 2.2.2: Cell Proliferation Assay

    • Objective: To determine the effect of the compound on the proliferation of cancer cell lines (e.g., HepG2 for liver cancer).

    • Procedure: a. Seed cancer cells in a 96-well plate. b. Treat with a range of compound concentrations for 72 hours. c. Add a reagent to measure cell viability (e.g., CellTiter-Glo, which measures ATP levels). d. Read the luminescence.

    • Endpoint: Determination of the GI50 (half-maximal growth inhibition) concentration.

Neurodegenerative Disease Targets: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)

Rationale: The structurally related isatin (1H-indole-2,3-dione) and its derivatives are known to exhibit neuroprotective properties through the inhibition of MAO and AChE. [5]MAO-B inhibitors are used in the treatment of Parkinson's disease, while AChE inhibitors are a mainstay in Alzheimer's disease therapy. These compounds can also modulate neuroinflammation and reduce oxidative stress. [5]The indole core of 1,4-dimethyl-1H-indole-2-carboxylic acid shares structural similarities with these neuroprotective agents, suggesting it may interact with these key enzymes in the central nervous system.

Experimental Validation Workflow:

Neuro_Workflow cluster_enzyme_inhibition Enzyme Inhibition Assays cluster_cellular_neuroprotection Cellular Neuroprotection mao_assay MAO-A/B Inhibition Assay ache_assay AChE Inhibition Assay (Ellman's Method) mao_assay->ache_assay Profile Enzyme Selectivity kinetic_studies Kinetic Studies (Lineweaver-Burk plot) ache_assay->kinetic_studies Determine Inhibition Mode neuroblastoma_viability Neuroblastoma Cell Viability (e.g., SH-SY5Y) kinetic_studies->neuroblastoma_viability Assess Neuroprotection oxidative_stress_assay Oxidative Stress Assay (ROS measurement) neuroblastoma_viability->oxidative_stress_assay Investigate Antioxidant Effect neuroinflammation_assay Neuroinflammation Assay (Cytokine measurement) oxidative_stress_assay->neuroinflammation_assay Evaluate Anti-inflammatory Effect

Figure 3: Workflow for validating neuroprotective targets.

Detailed Protocols:

  • Protocol 2.3.1: MAO-A/B Inhibition Assay

    • Objective: To determine the inhibitory activity and selectivity of the compound against MAO-A and MAO-B.

    • Materials: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), and a detection system.

    • Procedure: a. Pre-incubate the compound with either MAO-A or MAO-B. b. Add the substrate to initiate the enzymatic reaction. c. Incubate and then stop the reaction. d. Measure the fluorescent product.

    • Endpoint: IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

  • Protocol 2.3.2: AChE Inhibition Assay (Ellman's Method)

    • Objective: To measure the inhibition of AChE activity.

    • Materials: Purified AChE, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Procedure: a. Pre-incubate the compound with AChE. b. Add the substrate and DTNB. c. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. d. Monitor the change in absorbance at 412 nm.

    • Endpoint: IC50 value for AChE inhibition.

Additional Plausible Targets

Based on the versatility of the indole-2-carboxylic acid scaffold, other therapeutic targets warrant consideration:

  • Fructose-1,6-bisphosphatase (FBPase): Derivatives have been identified as allosteric inhibitors, suggesting a potential role in metabolic diseases like type 2 diabetes. [6]* Cysteinyl Leukotriene Receptor 1 (CysLT1): Selective antagonists have been developed from this scaffold for inflammatory conditions such as asthma. [7]* Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides can act as allosteric modulators of CB1, which is involved in various physiological processes including pain, appetite, and mood. [8]

Summary of Quantitative Data and Experimental Endpoints

Therapeutic Area Primary Target(s) Key Assay Primary Endpoint
Antiviral (HIV) HIV-1 IntegraseBiochemical Strand TransferIC50 (µM)
HIV-1 Replication (p24)EC50 (µM)
Anticancer 14-3-3ηFluorescence PolarizationKi or IC50 (µM)
EGFR/CDK2Kinase Activity AssayIC50 (µM)
Cell ProliferationGI50 (µM)
Neurodegenerative MAO-A/BMAO-Glo AssayIC50 (µM) & Selectivity Index
AChEEllman's MethodIC50 (µM)
Neuroblastoma ViabilityEC50 (µM)

Conclusion

1,4-dimethyl-1H-indole-2-carboxylic acid represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge base of the broader indole-2-carboxylic acid class, we have outlined a rational, multi-pronged approach to identifying and validating its therapeutic targets. The proposed workflows, rooted in scientific integrity and causality, provide a clear and actionable roadmap for research teams. Through systematic investigation of its potential as an antiviral, anticancer, and neuroprotective agent, the full therapeutic value of this compound can be rigorously assessed.

References

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS - International Journal of Pharmaceutical Sciences.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - MDPI. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. Available at: [Link]

  • Indole-2-carboxylic acid (Compound) - Exposome-Explorer - IARC. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-dimethyl-1H-indole-2-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the key physical properties of 1,4-dimethyl-1H-indole-2-carboxylic acid (CAS No. 23967-51-3), with a specific focus on its melting point and solubility.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of 1,4-dimethyl-1H-indole-2-carboxylic acid (CAS No. 23967-51-3), with a specific focus on its melting point and solubility. These parameters are critical for researchers, medicinal chemists, and formulation scientists involved in drug discovery and development, as they fundamentally influence a compound's purity, stability, formulation, and bioavailability. This document details the theoretical underpinnings of how the compound's unique chemical structure dictates its physical behavior. It provides robust, field-proven experimental protocols for the precise determination of these properties. While specific experimental data for this compound is not widely published, this guide establishes a framework for its characterization, drawing comparisons with the parent compound, indole-2-carboxylic acid, to predict its behavior.

Introduction: The Significance of Physicochemical Characterization

1,4-dimethyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs.[1] The precise characterization of its physical properties is a non-negotiable prerequisite for its advancement in any research or development pipeline.

  • Melting Point is a crucial indicator of a crystalline solid's identity and purity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[2] This parameter is vital for quality control, stability assessment, and ensuring batch-to-batch consistency.

  • Solubility dictates how a compound can be handled, purified, formulated, and ultimately, how it behaves in a biological system.[3] Understanding the solubility profile in various aqueous and organic solvents is essential for designing reaction conditions, developing purification strategies like recrystallization, and creating viable formulations for in vitro and in vivo testing.

This guide provides the necessary theoretical context and practical methodologies to empower researchers to accurately determine and interpret these fundamental properties.

Physicochemical Profile and Structural Analysis

Predicted and Comparative Physical Properties

The following table summarizes the known information and provides predicted properties based on chemical principles. For context, data for the parent compound, Indole-2-carboxylic acid, is included.

Property1,4-dimethyl-1H-indole-2-carboxylic acidIndole-2-carboxylic acid (Parent Compound)
CAS Number 23967-51-31477-50-5
Molecular Formula C₁₁H₁₁NO₂[4]C₉H₇NO₂
Molecular Weight 189.21 g/mol [4]161.16 g/mol
Physical Form Solid (at room temperature)Crystalline Solid
Melting Point Not experimentally published. Predicted to be lower than the parent compound due to disruption of intermolecular hydrogen bonding and crystal packing by the N-methyl group.202-206 °C
Aqueous Solubility Predicted to be very low. The N-methylation masks a hydrogen bond donor site and increases lipophilicity.[5]Very low
Solubility in Base Predicted to be soluble in aqueous bases (e.g., 5% NaOH) via salt formation.[6]Soluble in aqueous base
Organic Solubility Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Ethanol).[7]Soluble in alcohols, ethers, and acetone.
Structural Rationale for Physical Properties

The physical behavior of 1,4-dimethyl-1H-indole-2-carboxylic acid is a direct consequence of its molecular architecture. The key functional groups—the carboxylic acid, the N-methylated indole ring, and the C4-methyl group—each contribute to its overall properties.

G cluster_0 1,4-dimethyl-1H-indole-2-carboxylic acid cluster_1 Key Structural Features & Influence on Properties cluster_2 Resulting Physicochemical Properties mol mol COOH Carboxylic Acid (-COOH) MP High Melting Point (diminished by N-Me) COOH->MP Forms H-bond dimers Sol_Base Solubility in Aqueous Base COOH->Sol_Base Acidic; forms soluble salts NMe N-Methyl Group (-NCH3) NMe->MP Prevents N-H H-bonding, disrupts crystal packing Lipo Increased Lipophilicity NMe->Lipo CMe C4-Methyl Group (-CH3) CMe->Lipo Indole Aromatic Indole Core Indole->Lipo Hydrophobic surface area Sol_Aq Low Aqueous Solubility Sol_Org Solubility in Organic Solvents Lipo->Sol_Aq Reduces Lipo->Sol_Org Increases

Caption: Structural features influencing physical properties.

  • Carboxylic Acid Group: This is the most influential polar group. It can act as both a hydrogen bond donor and acceptor, allowing molecules to form strong intermolecular hydrogen-bonded dimers. This dimerization significantly increases the energy required to break the crystal lattice, leading to a relatively high melting point compared to non-acidic analogs.[8] Its acidic nature allows it to be deprotonated by bases to form a water-soluble carboxylate salt, a key feature for solubility in basic media.[3]

  • N-Methyl Group: Unlike the parent indole-2-carboxylic acid, the nitrogen atom is methylated. This modification has two major consequences:

    • It removes the N-H hydrogen bond donor capability, which can disrupt the crystal packing and intermolecular hydrogen bonding network, likely leading to a lower melting point than the parent compound.

    • It increases the molecule's overall lipophilicity (fat-solubility), which is expected to decrease its solubility in water.[5]

  • Aromatic Indole Core & C4-Methyl Group: The bicyclic aromatic ring and the additional methyl group on the benzene portion of the indole are largely nonpolar and hydrophobic. These features contribute significantly to the molecule's low aqueous solubility but enhance its solubility in organic solvents.[1]

Experimental Methodologies

The following sections provide detailed, self-validating protocols for the determination of melting point and solubility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new compound involves a preliminary melting point determination to establish an approximate range, followed by precise measurements and a systematic solubility assessment.

Caption: Experimental workflow for property determination.

Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the use of a standard electrical melting point apparatus (e.g., a Mel-Temp).[9] The principle relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions from a solid to a liquid.[10]

Materials:

  • 1,4-dimethyl-1H-indole-2-carboxylic acid (dry, powdered)

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean watch glass. Gently jab the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the tube.[11]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. A densely packed sample ensures uniform heat transfer.

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a high rate (10-15 °C per minute). Note the approximate temperature at which melting occurs. Allow the apparatus to cool to at least 20 °C below this approximate point before proceeding.[9]

  • Accurate Determination: Insert a new sample. Heat rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.[9] This slow rate is critical to ensure thermal equilibrium, allowing for an accurate reading.

  • Record the Melting Range:

    • T₁: Record the temperature at which the first droplet of liquid appears in the sample.[11]

    • T₂: Record the temperature at which the last solid crystal melts, and the entire sample is a transparent liquid.[11]

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2.0 °C). Repeat the measurement at least once to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

This protocol systematically evaluates the compound's solubility in a range of solvents, providing critical information about its polarity and the presence of acidic/basic functional groups.[12] A compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent.[6]

Materials:

  • 1,4-dimethyl-1H-indole-2-carboxylic acid

  • Small test tubes or vials (e.g., 13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer or glass stirring rods

  • Solvents: Deionized Water, 5% w/v NaOH(aq), 5% w/v HCl(aq), Ethanol, Dimethyl Sulfoxide (DMSO).

Procedure:

  • General Method: a. Add ~30 mg of the compound to a clean, dry test tube. b. Add 1 mL of the chosen solvent in portions, agitating vigorously (e.g., with a vortex mixer) for 30-60 seconds after each addition.[6] c. Visually inspect the mixture against a contrasting background. If a clear, homogeneous solution is formed with no visible solid particles, the compound is soluble . If solid remains, it is insoluble or sparingly soluble .

  • Systematic Testing: a. Step 1: Water. Test for solubility in water first. Based on the structure, it is expected to be insoluble. b. Step 2: Aqueous Base. If insoluble in water, test for solubility in 5% NaOH. The presence of the carboxylic acid group suggests it will be soluble .

    • Causality: A positive result occurs because the acidic compound reacts with the base to form a sodium carboxylate salt, which is an ionic species and therefore readily soluble in water.[3] To confirm, you can re-acidify the solution with 5% HCl; the original water-insoluble compound should precipitate out.[3] c. Step 3: Aqueous Acid. If insoluble in water and base, test in 5% HCl. As the compound lacks a sufficiently basic functional group (the indole nitrogen is very weakly basic and further deactivated by the N-methyl group), it is expected to be insoluble . d. Step 4: Organic Solvents. Test for solubility in common organic solvents like Ethanol and DMSO. Given its structure, it is expected to show good solubility in these solvents.[7][13]

Conclusion

While direct experimental data on the melting point and solubility of 1,4-dimethyl-1H-indole-2-carboxylic acid is sparse, a thorough analysis of its molecular structure allows for reliable predictions of its physicochemical behavior. The presence of a carboxylic acid group dominates its properties, suggesting a relatively high melting point and conferring solubility in aqueous bases. Concurrently, the N-methylation and hydrophobic indole core reduce its aqueous solubility and enhance its affinity for organic solvents. The robust, step-by-step protocols provided in this guide equip researchers with the necessary tools to empirically determine these critical parameters, ensuring data integrity and facilitating the compound's progression through the drug discovery and development process.

References

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  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell. [Link]

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  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

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  • Westlab. (2023). Measuring the Melting Point. [Link]

  • University of Houston-Downtown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Stefansson, S., et al. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

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  • SSERC. (n.d.). Melting point determination. [Link]

  • Shalaeva, M., et al. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]

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  • University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. [Link]

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  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Derivatization of 1,4-dimethyl-1H-indole-2-carboxylic Acid for Biological Screening

Introduction: The Privileged Indole Scaffold in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow indole-containing molecules to bind with high affinity to a diverse range of biological targets. Derivatives of indole-2-carboxylic acid, in particular, have demonstrated significant therapeutic potential, exhibiting activities such as antiviral (including as HIV-1 integrase inhibitors), antitumor, antibacterial, and antifungal effects.[1][2]

This application note provides a comprehensive guide to the strategic derivatization of a specific indole scaffold, 1,4-dimethyl-1H-indole-2-carboxylic acid , to generate a focused compound library for biological screening. We will detail the rationale behind the selection of this core, provide robust, step-by-step protocols for its synthesis and subsequent derivatization into amides, esters, and hydrazides, and outline methodologies for screening these derivatives in relevant biological assays. The causality behind experimental choices is explained throughout, ensuring that each protocol is a self-validating system for researchers in drug discovery and chemical biology.

Strategic Rationale for Derivatization

The derivatization of the 1,4-dimethyl-1H-indole-2-carboxylic acid core is a strategic approach to explore the chemical space around this scaffold and to modulate its physicochemical and pharmacological properties. The carboxylic acid at the C2 position serves as a versatile chemical handle for the introduction of a wide range of functional groups.

The rationale for the derivatization strategy is as follows:

  • Amide Formation: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.[3] By coupling the carboxylic acid with a diverse panel of primary and secondary amines, we can introduce a variety of substituents that can probe different regions of a target's binding pocket, thereby influencing potency and selectivity.

  • Esterification: Esterification allows for the modification of the parent molecule's polarity and lipophilicity, which can significantly impact its cell permeability and pharmacokinetic profile. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

  • Hydrazide Synthesis: Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and can also exhibit biological activity in their own right. They introduce a unique hydrogen bonding pattern and can serve as a basis for further derivatization.

The methyl groups at the N1 and C4 positions of the indole ring are incorporated to block potential sites of metabolism and to introduce specific steric and electronic features that may enhance binding affinity or selectivity for certain biological targets.

Experimental Workflows

The overall workflow for the generation and screening of the 1,4-dimethyl-1H-indole-2-carboxylic acid derivative library is depicted below.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization cluster_2 Compound Library & Characterization cluster_3 Biological Screening cluster_4 Data Analysis A Starting Materials (e.g., 4-methyl-1H-indole-2-carboxylic acid) B N-Methylation A->B C 1,4-dimethyl-1H-indole-2-carboxylic acid B->C D Amide Coupling (Amines, HATU/DIPEA) C->D E Esterification (Alcohols, DCC/DMAP) C->E F Hydrazide Synthesis (Hydrazine, EDC/HOBt) C->F G Amide Derivatives D->G H Ester Derivatives E->H I Hydrazide Derivatives F->I J Purification (Chromatography) G->J H->J I->J K Characterization (NMR, LC-MS) J->K L Kinase Inhibition Assay K->L M Antibacterial Susceptibility Assay K->M N Cytotoxicity (MTT) Assay K->N O Hit Identification & SAR Analysis L->O M->O N->O

Caption: Overall workflow from starting material synthesis to biological screening.

Protocols

Part 1: Synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid

This protocol describes a plausible two-step synthesis of the starting material, beginning with the commercially available 4-methyl-1H-indole-2-carboxylic acid.

Step 1: Esterification of 4-methyl-1H-indole-2-carboxylic acid

  • Rationale: The carboxylic acid is first protected as a methyl ester to prevent side reactions during the subsequent N-methylation step. Fischer esterification is a classic and effective method for this transformation.[4]

  • Procedure:

    • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl 4-methyl-1H-indole-2-carboxylate.

Step 2: N-Methylation of methyl 4-methyl-1H-indole-2-carboxylate

  • Rationale: The indole nitrogen is deprotonated with a strong base, sodium hydride, to form the corresponding anion, which then acts as a nucleophile to displace the iodide from methyl iodide, yielding the N-methylated product.

  • Procedure:

    • To a solution of methyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield methyl 1,4-dimethyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis of methyl 1,4-dimethyl-1H-indole-2-carboxylate

  • Rationale: The methyl ester is hydrolyzed under basic conditions to yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the methyl 1,4-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1, 0.2 M).

    • Add sodium hydroxide (3.0 eq) and stir the mixture at 60 °C for 2-3 hours.

    • After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1,4-dimethyl-1H-indole-2-carboxylic acid.

Part 2: Derivatization of 1,4-dimethyl-1H-indole-2-carboxylic acid

Protocol 2.1: Amide Synthesis via HATU Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for amide bond formation, particularly for challenging substrates.[5] It activates the carboxylic acid to form a reactive O-acylisourea intermediate.

G A 1,4-dimethyl-1H-indole-2-carboxylic acid C Activated Ester Intermediate A->C Activation B HATU, DIPEA B->C E Amide Derivative C->E Nucleophilic Attack D Primary/Secondary Amine D->E

Caption: Amide synthesis workflow using HATU coupling.

  • Procedure:

    • To a solution of 1,4-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 2.2: Ester Synthesis via Steglich Esterification

  • Rationale: The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7][8] This method is particularly useful for acid-sensitive substrates.

  • Procedure:

    • To a solution of 1,4-dimethyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add a solution of DCC (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 2.3: Hydrazide Synthesis

  • Rationale: Carboxylic acids can be converted to their corresponding hydrazides by first activating the acid with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) followed by reaction with hydrazine.[9]

  • Procedure:

    • To a solution of 1,4-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add EDC (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add hydrazine hydrate (2.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the 1,4-dimethyl-1H-indole-2-carbohydrazide.

Part 3: Characterization of Derivatives

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Technique Purpose Expected Observations for an Amide Derivative (Example)
¹H NMR Structural elucidation and confirmation.Appearance of new signals corresponding to the protons of the coupled amine. A broad singlet for the amide N-H proton.
¹³C NMR Confirmation of the carbon skeleton.A downfield shift of the carbonyl carbon signal upon amide formation.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺).
HRMS Accurate mass determination to confirm the elemental composition.Provides the exact mass of the molecule, confirming the molecular formula.
Part 4: Biological Screening Protocols

The synthesized library of 1,4-dimethyl-1H-indole-2-carboxylic acid derivatives can be screened in a variety of biological assays to identify potential lead compounds. Below are example protocols for three common assay types.

Protocol 4.1: In Vitro Kinase Inhibition Assay

  • Rationale: Many indole derivatives are known to be kinase inhibitors. This assay measures the ability of the synthesized compounds to inhibit the activity of a specific kinase.[10][11][12]

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.

    • Add the test compounds (typically at a starting concentration of 10 µM) to the reaction mixture in a 96- or 384-well plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®, fluorescence polarization, or TR-FRET).

    • Calculate the percentage of inhibition for each compound relative to the controls.

Protocol 4.2: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Rationale: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against selected bacterial strains.[13]

  • Procedure:

    • Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.3: Cytotoxicity Assay (MTT Assay)

  • Rationale: To assess the general cytotoxicity of the compounds against a mammalian cell line, which is crucial for identifying compounds with selective activity against a specific target (e.g., a cancer cell line) versus general toxicity. The MTT assay measures cell viability based on the metabolic activity of mitochondria.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the synthesis and biological screening should be summarized in tables for easy comparison and analysis.

Table 1: Physicochemical Properties of Synthesized Derivatives

Compound IDR Group (Amide/Ester)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
AMD-01 -NH-CH₂-PhC₁₈H₁₈N₂O278.3585>98
AMD-02 -NH-(4-Cl-Ph)C₁₇H₁₅ClN₂O302.7778>99
EST-01 -O-CH₂CH₃C₁₃H₁₅NO₂217.2692>99
HYD-01 -NHNH₂C₁₁H₁₃N₃O203.2488>98
..................

Table 2: Biological Activity of Synthesized Derivatives

Compound IDKinase Inhibition (% @ 10 µM)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HeLa cells
AMD-01 88165.2
AMD-02 9582.1
EST-01 15>64>50
HYD-01 453215.8
............

Conclusion

The derivatization of the 1,4-dimethyl-1H-indole-2-carboxylic acid scaffold represents a promising strategy for the discovery of novel bioactive compounds. The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of amides, esters, and hydrazides, and their subsequent evaluation in a range of biological assays. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify lead compounds with therapeutic potential for further optimization and development.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Shafiee, F., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Bioorganic & Medicinal Chemistry, 69, 116891. [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(5), 201-206.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Shafiee, F., et al. (2022). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2373. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • An, C., et al. (2022). In vitro kinase assay. protocols.io. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1224-1237. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Bhati, K., et al. (2021). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1835-1843.
  • de la Mora-Licona, A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3362–3373. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Google Patents. (2015). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • Al-Sanea, M. M., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100166. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Retrieved from [Link]

  • Appendino, G., et al. (2015). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 20(8), 13937–13963. [Link]

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  • PubMed Central. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

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  • PubMed Central. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. Retrieved from [Link]

  • Indian Chemical Society. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

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Application

Application Notes and Protocols: 1,4-Dimethyl-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a "privileged scaffold" in drug discovery. Within this important class of heterocyles, indole-2-carboxylic acid and its derivatives serve as versatile intermediates for the synthesis of a wide array of complex molecules.[2][3][4] This guide focuses on a specific, yet highly valuable derivative: 1,4-dimethyl-1H-indole-2-carboxylic acid . The presence of methyl groups at the N1 and C4 positions introduces unique steric and electronic features that can be strategically exploited in organic synthesis to fine-tune the pharmacological and pharmacokinetic profiles of target molecules.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 1,4-dimethyl-1H-indole-2-carboxylic acid is not extensively documented in publicly available literature, its properties can be reliably inferred from the well-established chemistry of related indole-2-carboxylic acids.

Physical Properties:

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white or pale yellow solidTypical for indole carboxylic acids.
Melting Point Expected to be a relatively high melting solidThe parent indole-2-carboxylic acid has a melting point of 213-214 °C. Methyl substitution may alter this, but it is expected to remain a high-melting solid.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, methanol, and ethanol.The carboxylic acid moiety imparts some polarity, but the overall indole structure is largely nonpolar.[5] Solubility in nonpolar solvents is expected to be moderate.

Reactivity Profile:

The reactivity of 1,4-dimethyl-1H-indole-2-carboxylic acid is dominated by the carboxylic acid functional group and the indole nucleus. The methyl groups at the N1 and C4 positions influence this reactivity in several ways:

  • N1-Methyl Group: The presence of the methyl group on the indole nitrogen prevents N-acylation or N-alkylation reactions, which can be a competing pathway in unsubstituted indoles. This simplifies the reactivity profile, directing transformations to the carboxylic acid or other positions on the indole ring. It also increases the electron density of the indole ring system, potentially enhancing its nucleophilicity.

  • C4-Methyl Group: This group can exert a steric influence on reactions involving the neighboring C5 position and may have a modest electronic effect on the aromatic ring.

  • Carboxylic Acid Group: This is the primary site for a variety of chemical transformations, most notably amide bond formation and esterification. The carboxyl group is generally unreactive towards nucleophiles until activated.[6]

Below is a diagram illustrating the key reactive sites and functional groups of the molecule.

Caption: Key reactive sites of 1,4-dimethyl-1H-indole-2-carboxylic acid.

Applications in Organic Synthesis

1,4-Dimethyl-1H-indole-2-carboxylic acid is an excellent building block for introducing a substituted indole moiety into a target molecule. Its primary applications lie in the synthesis of amides and esters, which are common functional groups in biologically active compounds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[7] 1,4-Dimethyl-1H-indole-2-carboxamides are key intermediates in the synthesis of compounds targeting a range of diseases. The general workflow for amide bond formation involves the activation of the carboxylic acid followed by the addition of an amine.

Amide_Coupling_Workflow cluster_workflow General Amide Coupling Workflow start 1,4-Dimethyl-1H-indole- 2-carboxylic acid + Amine activation Carboxylic Acid Activation (e.g., EDC, HATU) start->activation Add Coupling Reagent coupling Nucleophilic Attack by Amine activation->coupling Activated Intermediate product 1,4-Dimethyl-1H-indole- 2-carboxamide coupling->product Formation of Amide Bond workup Aqueous Workup & Purification product->workup

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for forming amide bonds, particularly in the synthesis of complex molecules, as it proceeds under mild conditions and generally gives high yields.[8][9]

Materials:

  • 1,4-Dimethyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • HOBt: Acts as an additive to suppress side reactions, such as the formation of N-acylurea, and reduces the risk of racemization if the amine is chiral. It reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction.

Troubleshooting:

ProblemPossible CauseSolution
Low Yield Incomplete activation of the carboxylic acid; Sterically hindered amine.Increase the reaction time or temperature (up to 40-50 °C); Use a more powerful coupling reagent like HATU.
Side Product Formation Formation of N-acylurea.Ensure HOBt is added before or concurrently with EDC.
Reaction Stalls Poor solubility of starting materials.Try a different solvent system (e.g., DMF/DCM mixture).
Esterification: Accessing Another Class of Derivatives

Esterification is another fundamental transformation for modifying carboxylic acids. The resulting esters can have different solubility profiles and metabolic stabilities compared to the parent carboxylic acid and corresponding amides.

Protocol 2: Steglich Esterification (DCC/DMAP)

The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly for sterically hindered alcohols and acid-sensitive substrates.[10]

Materials:

  • 1,4-Dimethyl-1H-indole-2-carboxylic acid

  • Alcohol of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-dimethyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Rationale for Reagent Choices:

  • DCC: A coupling reagent that activates the carboxylic acid.[10]

  • DMAP: A highly nucleophilic catalyst that accelerates the reaction. It reacts with the activated carboxylic acid to form a more reactive acylpyridinium intermediate.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, singlets for the two methyl groups (one on the nitrogen and one on the aromatic ring), a signal for the C3-H proton, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[11]

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon of the carboxylic acid (typically 165-185 ppm), as well as signals for the aromatic and methyl carbons.[12]

  • IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid dimer.[12]

Safety and Handling

While a specific safety data sheet (SDS) for 1,4-dimethyl-1H-indole-2-carboxylic acid is not available, the safety precautions for the parent indole-2-carboxylic acid and other derivatives should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: Indole derivatives can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

1,4-Dimethyl-1H-indole-2-carboxylic acid is a valuable building block in organic synthesis, offering a straightforward route to a variety of substituted indole derivatives. The N1-methyl group simplifies its reactivity by blocking a common site of side reactions, while the carboxylic acid moiety provides a reliable handle for functionalization through well-established protocols such as amide coupling and esterification. By leveraging the protocols and understanding the reactivity profile outlined in this guide, researchers can effectively incorporate this versatile scaffold into their synthetic strategies for the development of novel and potentially bioactive molecules.

References

  • Taylor & Francis. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2022, August 5). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • ResearchGate. (2014, August 6). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • ResearchGate. (2024, December 22). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

  • PubMed. (2022, August 5). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]

  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

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  • PubMed. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

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Method

Mastering the Challenge: A Detailed Guide to Solubilizing 1,4-dimethyl-1H-indole-2-carboxylic Acid for In Vitro Assays

For researchers in drug discovery and development, the journey from a promising compound to meaningful in vitro data is often fraught with technical hurdles. One of the most common yet critical challenges is ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the journey from a promising compound to meaningful in vitro data is often fraught with technical hurdles. One of the most common yet critical challenges is ensuring the proper dissolution of poorly soluble molecules. This guide provides a comprehensive, in-depth protocol for dissolving 1,4-dimethyl-1H-indole-2-carboxylic acid, a compound representative of the often-recalcitrant indole carboxylic acid class, for successful and reproducible in vitro assays.

The Solubility Conundrum of Indole Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from antiviral to anticancer research.[1][2] However, their inherent chemical structure, characterized by a largely nonpolar indole ring system and a polar carboxylic acid group, often leads to poor aqueous solubility. The addition of methyl groups, as in 1,4-dimethyl-1H-indole-2-carboxylic acid, can further increase its lipophilicity, exacerbating the challenge of preparing homogenous solutions in the aqueous environment of a typical cell culture medium.

Directly adding such a compound to an aqueous buffer will almost certainly result in precipitation, leading to inaccurate concentration measurements and unreliable assay results. Therefore, a systematic and well-understood dissolution strategy is paramount.

Foundational Knowledge: Physicochemical Properties

Before embarking on any dissolution protocol, a thorough understanding of the compound's physicochemical properties is essential. For 1,4-dimethyl-1H-indole-2-carboxylic acid, key characteristics to consider are:

PropertyPredicted/Typical ValueImplication for Dissolution
Molecular Weight ~189.21 g/mol Standard for small molecule drugs.
pKa ~3-4 (estimated for the carboxylic acid)The compound will be ionized (more soluble) at pH values above its pKa.
LogP >2 (estimated)Indicates a preference for a nonpolar environment, suggesting poor aqueous solubility.
Aqueous Solubility Very lowDirect dissolution in aqueous buffers is not feasible.
Organic Solvent Solubility Good in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol).These are suitable primary solvents for creating a concentrated stock solution.

Strategic Dissolution Workflow: A Step-by-Step Guide

The following workflow provides a robust and validated approach to solubilizing 1,4-dimethyl-1H-indole-2-carboxylic acid for in vitro assays. This multi-step process is designed to maximize solubility while minimizing the potential for precipitation and solvent-induced cytotoxicity.

Dissolution_Workflow cluster_0 Phase 1: Primary Stock Solution Preparation cluster_1 Phase 2: Intermediate Dilutions cluster_2 Phase 3: Final Aqueous Dilution A Weigh Compound Accurately B Select Primary Organic Solvent (e.g., DMSO) A->B C Dissolve at High Concentration (e.g., 10-50 mM) B->C D Vortex/Sonicate to Aid Dissolution C->D E Visually Inspect for Complete Dissolution D->E F Perform Serial Dilutions in 100% Primary Solvent E->F G Create a Range of Concentrations F->G H Pre-warm Assay Medium/Buffer G->H I Add Small Volume of Intermediate Stock to Medium (e.g., 1:1000) H->I J Mix Immediately and Thoroughly I->J K Visually Inspect for Precipitation J->K L Proceed to Cell Treatment K->L

Figure 1: A three-phase workflow for dissolving 1,4-dimethyl-1H-indole-2-carboxylic acid.

Phase 1: Preparation of the Primary Stock Solution

The cornerstone of any successful dissolution strategy is the creation of a stable, high-concentration stock solution in a suitable organic solvent.

Causality: Dimethyl sulfoxide (DMSO) is the most widely used primary solvent for poorly soluble compounds in drug discovery due to its excellent solvating power for a broad range of molecules.[3] By creating a concentrated stock, you minimize the volume of organic solvent that will be introduced into your final aqueous assay, thereby reducing the risk of solvent-induced cytotoxicity.

Protocol 1: Preparing a 10 mM DMSO Stock Solution
  • Accurate Weighing: Precisely weigh out a known quantity of 1,4-dimethyl-1H-indole-2-carboxylic acid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 1.8921 mg of the compound.

  • Solvent Addition: Add the weighed compound to a sterile, chemically resistant vial (e.g., a glass vial with a PTFE-lined cap). Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of any precipitate.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] DMSO is hygroscopic, so proper sealing is crucial to prevent water absorption, which can affect compound stability.[4]

Phase 2: Intermediate Dilutions in 100% DMSO

A common pitfall is the direct dilution of a highly concentrated DMSO stock into an aqueous buffer, which can cause the compound to crash out of solution. To circumvent this, performing serial dilutions in 100% DMSO is a critical intermediate step.

Causality: This "like-dissolves-like" approach maintains a favorable solvent environment for the compound, preventing premature precipitation.[4] It allows for a gradual reduction in compound concentration before introducing it to the aqueous environment of the cell culture medium.

Protocol 2: Serial Dilution in 100% DMSO
  • Prepare Dilution Series: Label a series of sterile microcentrifuge tubes for each desired concentration.

  • Solvent Dispensing: Add a specific volume of 100% DMSO to all tubes except the first one (which will contain your highest concentration from the primary stock).

  • Serial Transfer: Transfer an equal volume from the highest concentration tube to the second tube, and mix thoroughly by vortexing. Continue this process for the subsequent dilutions to create a concentration gradient. For example, for a 2-fold dilution series, you would transfer 50 µL from the 10 mM stock to a tube containing 50 µL of DMSO to get a 5 mM solution, and so on.[4]

Phase 3: Final Dilution into Aqueous Assay Medium

This is the most critical step where precipitation is most likely to occur. The goal is to introduce the compound into the aqueous environment in a manner that allows for rapid and complete dispersion.

Causality: A large and rapid change in solvent polarity is the primary driver of precipitation. By adding a very small volume of the DMSO stock to a much larger volume of the aqueous medium with vigorous mixing, you can achieve a "kinetic solubility" where the compound remains in solution for the duration of the assay, even if it is thermodynamically unstable.

Protocol 3: Preparing the Final Working Solution
  • Medium Preparation: Pre-warm your cell culture medium or assay buffer to the desired temperature (typically 37°C).

  • Dilution: Add a small volume of your intermediate DMSO stock to the pre-warmed medium. A common dilution factor is 1:1000 (e.g., 1 µL of stock into 999 µL of medium). This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Immediate Mixing: As soon as the DMSO stock is added to the medium, mix the solution immediately and thoroughly by gentle vortexing or inversion. Do not allow the concentrated DMSO to sit in the aqueous medium before mixing, as this can create localized high concentrations that promote precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If precipitation is observed, further optimization of the protocol may be necessary (see Troubleshooting section).

Alternative Strategies and Troubleshooting

If precipitation persists despite following the above protocol, several alternative strategies can be employed:

  • pH Adjustment: Since 1,4-dimethyl-1H-indole-2-carboxylic acid is an acidic compound, its solubility in aqueous solutions is pH-dependent.[5] Increasing the pH of the final assay medium to slightly above its pKa (e.g., pH 7.4-7.8) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This can be achieved by using a buffered solution with a higher pH or by the careful addition of a dilute base like NaOH.[6]

  • Use of Co-solvents: In some cases, a combination of solvents can be more effective than a single solvent.[4] For example, a primary stock could be prepared in a mixture of DMSO and ethanol. However, the final concentration of all organic solvents in the assay must be carefully controlled to avoid cytotoxicity.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay medium at low concentrations (typically 0.01-0.1%) to help stabilize the compound in solution and prevent precipitation.[7][8] These surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.

Troubleshooting_Flowchart Start Precipitation Observed in Final Aqueous Solution? Option1 Decrease the Final Compound Concentration Start->Option1 Option2 Increase Final pH of Assay Medium (if compound is acidic) Start->Option2 Option3 Incorporate a Low Concentration of a Biocompatible Surfactant Start->Option3 Success No Precipitation: Proceed with Assay Option1->Success Failure Precipitation Persists: Re-evaluate Formulation Strategy Option1->Failure Option2->Success Option2->Failure Option3->Success Option3->Failure

Figure 2: A decision-making flowchart for troubleshooting precipitation issues.

Validation and Best Practices

  • Solvent Controls: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO (and any other co-solvents or surfactants) as your test conditions. This is crucial to account for any effects of the solvent on the biological system.

  • Stability: While many compounds are stable in DMSO at low temperatures, it is advisable to assess the stability of your specific compound over time.[9] For aqueous working solutions, it is best to prepare them fresh for each experiment, as the stability of indole derivatives in aqueous environments can be limited.

  • Documentation: Meticulously document every step of your dissolution process, including the solvents used, concentrations, and any observations. This will ensure reproducibility and aid in troubleshooting any future issues.

By following this detailed guide, researchers can confidently prepare solutions of 1,4-dimethyl-1H-indole-2-carboxylic acid and other challenging indole derivatives, leading to more accurate and reliable in vitro assay results.

References

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2025).
  • Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15) K. (2021).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023).
  • (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calcul
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. (2025).
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Stability of screening compounds in wet DMSO. (n.d.). PubMed.
  • Indole Test Protocol. (2009). American Society for Microbiology.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
  • Compound Handling Instructions. (n.d.). MCE.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology.
  • Common Cell Culture Problems: Precipit
  • A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents. (2025). BenchChem.
  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025).
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Indole Test Protocol. (2009). American Society for Microbiology.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC - NIH.
  • Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air B
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.).
  • "Effects of an Indole Derivative on Cell Proliferation, Transfection, A" by Nataly Carolina Mier and Donald Keith Roper. (2024). DigitalCommons@USU.
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. (2025).
  • Serially diluting compounds while keeping DMSO concentr
  • Studies of Drug-Surfactant Interactions. (n.d.). UCL Discovery.
  • Drug solubility: why testing early m
  • 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857. (n.d.). PubChem.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv
  • An inline QC method for determining serial dilution performance of DMSO-based systems. (n.d.). PubMed.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
  • Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts.
  • 20357-15-7, 1,2-Dimethyl-1H-indole-3-carboxylic acid Formula. (n.d.). ECHEMI.
  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.).
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025).

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Application

Application Note: High-Throughput Screening Strategies for the Discovery of Bioactive Indole-2-Carboxylic Acid Derivatives

Abstract The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have been identified as po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have been identified as potent modulators of diverse biological targets, including viral enzymes, protein-protein interactions (PPIs), and key regulators of cell fate. The successful discovery of lead compounds from large chemical libraries hinges on the strategic design and implementation of robust high-throughput screening (HTS) campaigns. This guide provides an in-depth overview of field-proven HTS protocols tailored for the identification of active indole-2-carboxylic acid derivatives. We will detail both biochemical and cell-based assay formats, explaining the causality behind technology selection, providing step-by-step protocols for key targets such as HIV-1 Integrase and 14-3-3 PPIs, and outlining a self-validating framework for hit triage and confirmation.

Foundational Principles: Designing a Robust HTS Campaign

The initial and most critical decision in an HTS campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay. This choice is dictated by the specific biological question and the known or hypothesized mechanism of action for the indole-2-carboxylic acid library.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its intended target. They are advantageous for their precision, mechanistic clarity, and generally lower complexity. For indole-2-carboxylic acid derivatives known to target enzymatic active sites, such as HIV-1 integrase, this is often the preferred starting point.[1][2]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype or pathway within a biologically relevant environment. They are essential when the precise target is unknown or when assessing downstream functional outcomes like apoptosis or the disruption of intracellular protein-protein interactions.[3][4] Cell-based assays inherently account for cell permeability and potential cytotoxicity, providing more physiologically relevant data early in the discovery process.

1.1. The HTS Workflow: A Roadmap to Discovery

A successful HTS campaign is a systematic process designed to identify and validate promising compounds from a vast library. The workflow ensures that resources are focused on the highest quality hits, minimizing the pursuit of artifacts and false positives.[5]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Triage AssayDev Assay Development Mini Miniaturization (384/1536-well) AssayDev->Mini Validation Assay Validation (Z' > 0.5) Mini->Validation Pilot Pilot Screen (~2,000 Compounds) Validation->Pilot PrimaryHTS Primary HTS (Full Library) Pilot->PrimaryHTS HitID Primary Hit Identification PrimaryHTS->HitID Confirm Hit Confirmation (Dose-Response) HitID->Confirm Counter Counter & Orthogonal Assays Confirm->Counter SAR Hit-to-Lead / SAR Counter->SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

1.2. Key Quality Control Metrics To ensure the reliability and robustness of an HTS assay, specific statistical parameters must be met during the validation phase.[6] The most critical metric is the Z'-factor , which provides a measure of the assay's statistical effect size.

MetricFormulaInterpretationTarget Value
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)Dynamic range of the assay.> 5 (recommended)
Z'-Factor 1 - [3*(SDMax + SDMin) / |MeanMax - MeanMin|]Quality and robustness of the assay.> 0.5 [7]

Max Signal refers to the negative control (e.g., DMSO, no inhibition); Min Signal refers to the positive control (e.g., a known inhibitor). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6]

Protocol I: Biochemical Screening for HIV-1 Integrase Inhibitors

2.1. Target Profile & Mechanistic Rationale HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. The enzyme's active site contains two essential Mg²⁺ ions coordinated by a DDE motif (Asp64, Asp116, and Glu152). Many indole-2-carboxylic acid derivatives function as integrase strand transfer inhibitors (INSTIs) by positioning their indole nitrogen and carboxyl group to chelate these two metal ions, effectively blocking the strand transfer step.[2][8] This well-defined mechanism makes a biochemical assay an ideal primary screening strategy.

2.2. Assay Technology: Time-Resolved FRET (TR-FRET) TR-FRET is a robust, homogeneous fluorescence assay technology well-suited for HTS.[9] It offers a high signal-to-background ratio by utilizing a long-lifetime lanthanide donor (e.g., Terbium) and a time-gated detection window, which minimizes interference from compound autofluorescence and scattered light.[9][10]

TR_FRET_Principle TR-FRET Assay Principle for HIV-1 Integrase cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Integrase_A HIV-1 Integrase vDNA_A Biotin-vDNA Integrase_A->vDNA_A Binds Ab_A Anti-Tag-Tb Donor Integrase_A->Ab_A Tags SA_A SA-Acceptor vDNA_A->SA_A Biotin Ab_A->SA_A <10 nm FRET Signal Integrase_B HIV-1 Integrase Ab_B Anti-Tag-Tb Donor Integrase_B->Ab_B Tags vDNA_B Biotin-vDNA SA_B SA-Acceptor vDNA_B->SA_B Biotin Inhibitor Indole Inhibitor Inhibitor->Integrase_B Blocks Binding

Caption: Principle of the TR-FRET assay for HIV-1 integrase inhibitors.

2.3. Detailed HTS Protocol

Objective: To identify indole-2-carboxylic acid derivatives that inhibit the interaction between HIV-1 Integrase and viral DNA (vDNA).

Materials & Reagents:

ReagentSupplierFinal Concentration
384-well low-volume platesGreiner Bio-OneN/A
Recombinant His-tagged HIV-1 IntegraseIn-house or commercial5 nM
Biotinylated vDNA oligonucleotideCustom synthesis10 nM
Anti-His-Tb Cryptate (Donor)Revvity/Cisbio1 nM
Streptavidin-XL665 (Acceptor)Revvity/Cisbio20 nM
Assay BufferSee belowN/A
Raltegravir (Positive Control)Sigma-Aldrich10 µM
DMSO (Negative Control)Sigma-Aldrich0.5%
Indole-2-carboxylic acid libraryIn-house or commercial10 µM
  • Assay Buffer Recipe: 25 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Procedure (384-well format):

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO), dispense 50 nL of each indole-2-carboxylic acid derivative (10 mM in DMSO stock) into the assay plate wells. Dispense 50 nL of DMSO for negative controls and 50 nL of Raltegravir stock for positive controls.

  • Enzyme Addition: Add 5 µL of HIV-1 Integrase solution (10 nM in Assay Buffer) to all wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of biotinylated vDNA solution (20 nM in Assay Buffer) to all wells.

  • Detection Reagent Addition: Prepare a detection mix containing Anti-His-Tb (2 nM) and SA-XL665 (40 nM) in Assay Buffer. Add 10 µL of this mix to all wells.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm

    • Emission Donor: 620 nm

    • Emission Acceptor: 665 nm

    • Time Delay: 60 µs

    • Integration Time: 400 µs

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission665nm / Emission620nm) * 10,000.

  • Calculate Percent Inhibition: 100 * [1 - (RatioCompound - RatioPositive Control) / (RatioNegative Control - RatioPositive Control)].

  • Identify "hits" as compounds exhibiting inhibition > 3 standard deviations from the mean of the negative controls (typically >50% inhibition).

Protocol II: Cell-Based Screening for 14-3-3η PPI Disruptors

3.1. Target Profile & Mechanistic Rationale The 14-3-3 protein family comprises highly conserved regulatory proteins that bind to phosphorylated motifs on hundreds of partner proteins, influencing their function and localization. The 14-3-3η isoform is implicated in liver cancer.[11] Indole-based compounds have been designed to disrupt the interaction between 14-3-3η and its partner proteins, representing a promising anti-cancer strategy.[11] Since this interaction occurs within the cell, a cell-based assay is required to identify compounds that are cell-permeable and active in a native environment.

3.2. Assay Technology: AlphaLISA Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based, no-wash technology ideal for detecting intracellular PPIs in cell lysates.[12][13] When an interaction occurs, Donor and Acceptor beads are brought into close proximity. A 680 nm laser excites the Donor bead, which generates singlet oxygen that diffuses to the Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[14]

AlphaLISA_Principle Cell-Based AlphaLISA Assay Principle for 14-3-3 PPIs cluster_0 Intact PPI (High Signal) cluster_1 Disrupted PPI (Low Signal) ProteinA 14-3-3η-FLAG ProteinB Biotin-Partner (e.g., p-Raf) ProteinA->ProteinB Interaction AcceptorBead Anti-FLAG Acceptor Bead ProteinA->AcceptorBead Binds FLAG DonorBead Streptavidin Donor Bead ProteinB->DonorBead Binds Biotin DonorBead->AcceptorBead <200 nm Alpha Signal ProteinA_D 14-3-3η-FLAG AcceptorBead_D Anti-FLAG Acceptor Bead ProteinA_D->AcceptorBead_D Binds FLAG ProteinB_D Biotin-Partner (e.g., p-Raf) DonorBead_D Streptavidin Donor Bead ProteinB_D->DonorBead_D Binds Biotin Inhibitor Indole Disruptor Inhibitor->ProteinA_D Blocks Interaction

Caption: Principle of the AlphaLISA assay for 14-3-3 PPI disruptors.

3.3. Detailed HTS Protocol

Objective: To identify cell-permeable indole-2-carboxylic acid derivatives that disrupt the 14-3-3η PPI in a cellular context.

Materials & Reagents:

ReagentSupplierDetails
HepG2 cellsATCCStably co-expressing 14-3-3η-FLAG and Biotin-ligase tagged partner protein.
Culture MediumGibcoDMEM, 10% FBS, 1% Pen/Strep
384-well solid white platesCorningCell culture treated
AlphaLISA Lysis BufferRevvityCat. No. AL003
Streptavidin Donor BeadsRevvityFinal conc. 20 µg/mL
Anti-FLAG Acceptor BeadsRevvityFinal conc. 20 µg/mL
Indole-2-carboxylic acid libraryIn-house or commercial10 µM final concentration

Step-by-Step Procedure:

  • Cell Seeding: Seed 5,000 HepG2 cells per well in 20 µL of culture medium into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 nL of compounds (5 mM stock in DMSO) to the wells for a final concentration of 10 µM. Incubate for 18-24 hours.

  • Cell Lysis: Remove the culture medium by inverting the plate. Add 10 µL of AlphaLISA Lysis Buffer (supplemented with protease/phosphatase inhibitors) to each well. Incubate on an orbital shaker for 10 minutes at room temperature.

  • Bead Addition: Prepare a mix of Anti-FLAG Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer (final concentration 40 µg/mL each). Add 10 µL of this bead suspension to each well.

  • Incubation: Seal the plate with an aluminum seal and incubate for 90 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on an Alpha-enabled reader (e.g., EnVision) with standard AlphaLISA settings.

Hit Triage and Validation: Ensuring Trustworthiness

Primary hits from any HTS campaign are not guaranteed to be true modulators of the target. A rigorous triage process is essential to eliminate false positives and artifacts, ensuring that follow-up efforts are directed toward scientifically valid leads.[5][15]

4.1. The Hit Validation Cascade This process involves a series of sequential assays designed to confirm activity, rule out non-specific mechanisms, and verify the intended mode of action.

Hit_Triage PrimaryHits Primary HTS Hits (Single Concentration) DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) PrimaryHits->DoseResponse CounterScreen Counter-Screens (Rule out artifacts) DoseResponse->CounterScreen Confirmed Hits OrthogonalAssay Orthogonal Assay (Confirm target engagement) CounterScreen->OrthogonalAssay Specific Hits CellularTarget Cellular Target Engagement (e.g., CETSA, NanoBRET) OrthogonalAssay->CellularTarget Validated Hits LeadOp Lead Optimization CellularTarget->LeadOp

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1,4-dimethyl-1H-indole-2-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the knowledge to navigate the challenges of this synthesis, ensuring a successful and efficient outcome in your laboratory.

Introduction to the Synthesis

The synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves a Fischer indole synthesis followed by hydrolysis. This guide will focus on a two-step approach:

  • Step 1: Fischer Indole Synthesis of ethyl 1,4-dimethyl-1H-indole-2-carboxylate from 1-methyl-1-(p-tolyl)hydrazine and ethyl pyruvate.

  • Step 2: Saponification (Hydrolysis) of the ethyl ester to the final carboxylic acid product.

This document will address potential issues that may arise during each of these stages and provide scientifically grounded solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Part 1: Fischer Indole Synthesis of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate

Question 1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Fischer indole synthesis is a common issue that can often be traced back to several key factors.[1] Let's break down the potential causes and their solutions:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]

    • Causality: The reaction involves a[2][2]-sigmatropic rearrangement which has a significant activation energy barrier. Insufficient heat will result in an incomplete reaction. Conversely, excessive heat can lead to decomposition of the starting materials, intermediates, or the final product, resulting in tar formation.

    • Solution:

      • Temperature Optimization: Systematically screen a range of temperatures. A good starting point for this specific synthesis would be in the range of 80-120 °C.

      • Catalyst Choice and Concentration: The choice of acid catalyst is crucial. Common catalysts include Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][4] Polyphosphoric acid (PPA) is also a very effective catalyst and solvent for this reaction.[3] Start with a catalytic amount and incrementally increase it if the reaction is not proceeding. Be aware that too much strong acid can also lead to side reactions and degradation.

  • Purity of Starting Materials: Impurities in your 1-methyl-1-(p-tolyl)hydrazine or ethyl pyruvate can significantly impact the reaction.

    • Causality: Hydrazines are prone to oxidation. If your hydrazine has degraded, it will not form the necessary hydrazone intermediate. Impurities in the ethyl pyruvate can also lead to unwanted side reactions.

    • Solution:

      • Ensure your 1-methyl-1-(p-tolyl)hydrazine is pure and has been stored under an inert atmosphere. If it has discolored, it may need to be purified by recrystallization or distillation.

      • Use freshly distilled ethyl pyruvate.

  • Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be the rate-limiting step.

    • Causality: This is an equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Consider pre-forming the hydrazone before adding the cyclization catalyst. This can be done by stirring the hydrazine and ethyl pyruvate in a solvent like ethanol at room temperature or with gentle heating. Removal of water using a Dean-Stark apparatus can also drive the reaction forward.

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating significant side product formation. What are these side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Here are some likely side products and strategies to mitigate their formation:

  • Isomeric Indole Products:

    • Causality: While less of an issue with pyruvic acid derivatives, the use of unsymmetrical ketones in Fischer indole synthesis can lead to the formation of two different ene-hydrazine intermediates, resulting in isomeric indole products.[5]

    • Solution: In this specific synthesis using ethyl pyruvate, this is not a primary concern. However, if you were to use a different ketone, choosing a symmetrical one would avoid this issue.

  • Decarboxylated Product:

    • Causality: Indole-2-carboxylic acids can undergo decarboxylation at elevated temperatures, especially under acidic conditions, to yield the corresponding indole.[6] While you are synthesizing the ester first, some hydrolysis and subsequent decarboxylation can occur.

    • Solution:

      • Carefully control the reaction temperature to the minimum required for cyclization.

      • Minimize the reaction time. Monitor the reaction progress by TLC and stop it as soon as the starting material is consumed.

  • Tar Formation:

    • Causality: As mentioned, high temperatures and strong acids can lead to the polymerization and decomposition of starting materials and products.

    • Solution:

      • Optimize the temperature and catalyst concentration as described in the low yield section.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Part 2: Saponification (Hydrolysis) of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate

Question 3: My hydrolysis reaction is incomplete, and I still have a significant amount of the starting ester remaining. What should I do?

Answer:

Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or base concentration.

  • Causality: The hydrolysis of esters is a reversible reaction in the presence of acid, but is irreversible under basic conditions due to the formation of the carboxylate salt.[7] However, the reaction rate can be slow.

  • Solution:

    • Increase Reaction Time and/or Temperature: Continue to heat the reaction mixture under reflux for a longer period. Monitor the reaction by TLC until the ester spot has completely disappeared.

    • Increase Base Concentration: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). A 3-5 molar excess is typically recommended.

    • Choice of Solvent: Using a co-solvent like ethanol or methanol with water can improve the solubility of the ester and facilitate the hydrolysis.

Question 4: After acidification of the reaction mixture, I am getting an oily product instead of a solid precipitate, making isolation difficult. How can I resolve this?

Answer:

Oiling out can occur if the product has a low melting point or if impurities are present that depress the melting point.

  • Causality: The presence of unreacted starting material or side products can act as an impurity, preventing the desired product from crystallizing.

  • Solution:

    • Ensure Complete Hydrolysis: First, confirm that the hydrolysis is complete by TLC.

    • Purification of the Crude Product:

      • Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

      • The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by cyclization and the elimination of ammonia to form the indole ring.[3][4]

Q2: Can I use a different starting hydrazine for this synthesis?

A2: Yes, the choice of hydrazine will determine the substitution pattern on the indole ring. For the synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid, 1-methyl-1-(p-tolyl)hydrazine is the most direct starting material. Alternatively, you could start with 4-methylphenylhydrazine to form ethyl 4-methyl-1H-indole-2-carboxylate, which can then be N-methylated in a subsequent step using a methylating agent like dimethyl sulfate or methyl iodide.[8]

Q3: What are the best practices for purifying the final 1,4-dimethyl-1H-indole-2-carboxylic acid?

A3: After hydrolysis and acidification, the crude product can be purified by the following methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A mixed solvent system, such as ethanol-water or ethyl acetate-hexanes, is often effective.

  • Acid-Base Extraction: The carboxylic acid can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving neutral impurities in the organic phase. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.

Q4: Is decarboxylation a significant concern during the synthesis and storage of 1,4-dimethyl-1H-indole-2-carboxylic acid?

A4: Yes, decarboxylation can be a significant side reaction, particularly at high temperatures.[6] During the Fischer indole synthesis step, elevated temperatures can promote this. The final carboxylic acid product can also decarboxylate upon heating. For long-term storage, it is advisable to keep the compound in a cool, dark place.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate
Reagent/SolventMolar Eq.Amount
1-methyl-1-(p-tolyl)hydrazine1.0(as calculated)
Ethyl pyruvate1.1(as calculated)
Polyphosphoric acid (PPA)-~10 times the weight of the hydrazine
Ethyl acetate-For extraction
Saturated NaHCO₃ solution-For washing
Brine-For washing
Anhydrous Na₂SO₄-For drying

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1-(p-tolyl)hydrazine.

  • Add polyphosphoric acid to the flask.

  • Slowly add ethyl pyruvate to the mixture with stirring.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure ethyl 1,4-dimethyl-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate
Reagent/SolventMolar Eq.Amount
Ethyl 1,4-dimethyl-1H-indole-2-carboxylate1.0(as calculated)
Sodium hydroxide (NaOH)3.0(as calculated)
Ethanol-(as needed to dissolve the ester)
Water-(as needed)
1 M Hydrochloric acid (HCl)-To acidify to pH ~2-3
Ethyl acetate-For extraction

Procedure:

  • Dissolve ethyl 1,4-dimethyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,4-dimethyl-1H-indole-2-carboxylic acid.

  • If the product oils out, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product for further purification by recrystallization.

Visualizing the Workflow

Fischer_Indole_Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Saponification A 1-methyl-1-(p-tolyl)hydrazine + Ethyl Pyruvate B Hydrazone Formation A->B Condensation C Cyclization (PPA, Heat) B->C [3,3]-Sigmatropic Rearrangement D Ethyl 1,4-dimethyl-1H-indole-2-carboxylate C->D Aromatization E Ethyl 1,4-dimethyl-1H-indole-2-carboxylate F Hydrolysis (NaOH, EtOH/H₂O, Heat) E->F G Acidification (HCl) F->G H 1,4-dimethyl-1H-indole-2-carboxylic acid G->H Precipitation/Extraction

Caption: Synthetic workflow for 1,4-dimethyl-1H-indole-2-carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield in Fischer Synthesis? Check_Conditions Optimize T & Catalyst? Start->Check_Conditions Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Start->Incomplete_Hydrolysis No, yield is good Check_Purity Check Starting Material Purity? Check_Conditions->Check_Purity Still low Success Successful Synthesis Check_Conditions->Success Improved Preform_Hydrazone Pre-form Hydrazone? Check_Purity->Preform_Hydrazone Still low Check_Purity->Success Improved Preform_Hydrazone->Success Improved Failure Re-evaluate Strategy Preform_Hydrazone->Failure Still low Increase_Time_Temp Increase Time/Temp? Incomplete_Hydrolysis->Increase_Time_Temp Yes Oily_Product Oily Product on Acidification? Incomplete_Hydrolysis->Oily_Product No, hydrolysis is complete Increase_Base Increase Base Conc.? Increase_Time_Temp->Increase_Base Still incomplete Increase_Time_Temp->Success Complete Increase_Base->Success Complete Increase_Base->Failure Still incomplete Purify Purify via Extraction & Recrystallization Oily_Product->Purify Yes Oily_Product->Success No, solid precipitates Purify->Success

Caption: Troubleshooting decision tree for the synthesis.

References

  • Piers, E., & Skerlj, R. T. (1987). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal of Organic Chemistry, 52(20), 4421–4425.
  • Al-Hourani, B. J. (2018).
  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471.
  • Wang, L., et al. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron, 70(40), 7251-7255.
  • Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews, 63(4), 373-401.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1063–1068.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • RSC Publishing. (2017).
  • National Center for Biotechnology Information. (2020). Ethyl 1H-indole-2-carboxylate.
  • Google Patents. (2011). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704.
  • MDPI. (2018).
  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017).
  • PubChem. (n.d.). 1,4-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2020). (PDF)
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. BenchChem.
  • Chemguide. (n.d.). HYDROLYSING ESTERS. Chemguide. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains.
  • National Center for Biotechnology Information. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1245–1255.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Fischer Indole Synthesis of Indole-2-Carboxylic Acids

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges specifically in the synthesis of indo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges specifically in the synthesis of indole-2-carboxylic acids. Instead of a generic overview, we will address specific, frequently encountered problems in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Question 1: What are the most common side products I should expect when synthesizing an indole-2-carboxylic acid using the Fischer method?

When synthesizing indole-2-carboxylic acids from an arylhydrazine and pyruvic acid, the reaction is often complicated by the harsh acidic and thermal conditions required for cyclization. The primary side products we consistently observe are:

  • Decarboxylated Indole: The most prevalent and often major byproduct. The carboxylic acid group at the C2 position is labile under strong acid and heat, leading to the formation of the corresponding indole lacking the desired functional group.

  • Polymeric or Tarry Materials: Indoles are electron-rich aromatic compounds susceptible to polymerization and degradation under strong acidic conditions. This is often observed as the reaction mixture turning dark brown or black, resulting in a significant yield loss and purification challenges.

  • Incompletely Reacted Intermediates: Depending on the reaction's progress and conditions, intermediates from the mechanistic cycle, such as the phenylhydrazone or the diimine, may persist in the final mixture.[1]

  • Isomeric Products: If a substituted pyruvic acid or an unsymmetrical ketone is used, the formation of regioisomers is possible, although this is less common when using pyruvic acid itself.[2]

Question 2: My primary isolated product is the decarboxylated indole, not the indole-2-carboxylic acid I intended to synthesize. Why is this happening and how can I prevent it?

This is the most common issue encountered in this specific synthesis. The loss of CO₂ is a thermodynamically favorable process that is readily catalyzed by the same acidic conditions used to promote the Fischer cyclization.[3]

Causality: The mechanism involves protonation of the carboxylic acid group (or the indole ring, which activates the system), followed by the elimination of carbon dioxide to form a more stable, unfunctionalized indole. This process is highly dependent on temperature and acid strength.

Troubleshooting & Mitigation Strategies:

  • Strategy 1: Use an Ester Protecting Group: The most robust solution is to avoid the free carboxylic acid during the harsh cyclization step. Start with an ester of pyruvic acid (e.g., ethyl pyruvate). The resulting ethyl indole-2-carboxylate is stable under Fischer conditions. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent, high-yielding step under milder basic conditions.[4]

  • Strategy 2: Modify Reaction Conditions: If you must use pyruvic acid directly, optimization is key.

    • Lower the Temperature: Conduct the reaction at the lowest possible temperature that still allows for cyclization. This may require longer reaction times but will significantly suppress decarboxylation.

    • Use Milder Catalysts: Avoid highly aggressive Brønsted acids like concentrated H₂SO₄. Lewis acids like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) often provide a better balance of reactivity and selectivity, promoting indolization with less degradation and decarboxylation.[1][5]

Table 1: Comparison of Common Catalysts and Their Impact on Decarboxylation
CatalystTypical ConditionsAdvantagesDisadvantages & Side Product Profile
Conc. H₂SO₄ 80-110 °C, neat or in solventInexpensive, strong catalystHigh incidence of decarboxylation and tar formation. Difficult to control.
Polyphosphoric Acid (PPA) 80-100 °C, neatGood yields, acts as both catalyst and solventViscous, can be difficult to work with. Decarboxylation is still a risk.
Zinc Chloride (ZnCl₂) 100-150 °C, often in acetic acidMilder than H₂SO₄, often cleaner reactionsHigher temperatures may be required. Decarboxylation can still occur.[4]
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-80 °CPowerful but often allows for lower temperaturesCan be aggressive; requires careful handling.
Question 3: My reaction turned into an intractable dark tar with very low yield of the desired product. What causes this and what are the solutions?

Tar formation is a clear sign of product and/or starting material degradation. Indoles, being electron-rich, are sensitive to strong acids and can undergo acid-catalyzed polymerization or oxidation.

Causality: The high concentration of strong acid, coupled with elevated temperatures, creates an environment where side reactions compete effectively with the desired cyclization. The phenylhydrazine starting material can also decompose under these conditions.

Troubleshooting & Mitigation Strategies:

  • Ensure Purity of Reagents: Phenylhydrazines are prone to air oxidation. Use freshly purified or distilled phenylhydrazine for best results.

  • Control Temperature Rigorously: Use an oil bath and an overhead stirrer for uniform heating. Avoid localized "hot spots" which can initiate polymerization.

  • Inverse Addition: Instead of adding the catalyst to the reaction mixture, consider adding the pre-formed hydrazone solution slowly to the heated acid catalyst. This keeps the concentration of the organic material low in the hot acid, minimizing degradation.

  • Solvent Choice: Using a high-boiling inert solvent (like Dowtherm A or sulfolane) can help moderate the reaction and improve heat transfer, leading to more controlled and cleaner conversions.

Troubleshooting Workflow

For a systematic approach to diagnosing and solving issues, please refer to the following workflow diagram.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield / No Product start->low_yield dark_tar Reaction Mixture is a Dark Tar start->dark_tar wrong_product Major Product is Decarboxylated Indole start->wrong_product cause_temp Cause: Temperature too high/low? low_yield->cause_temp cause_reagents Cause: Impure reagents? low_yield->cause_reagents dark_tar->cause_temp cause_catalyst Cause: Catalyst too harsh? dark_tar->cause_catalyst dark_tar->cause_reagents wrong_product->cause_temp wrong_product->cause_catalyst cause_decarbox Cause: Inherent lability of C2-COOH group wrong_product->cause_decarbox sol_temp Solution: Optimize temperature. Run trials at lower T for longer times. cause_temp->sol_temp sol_catalyst Solution: Switch to a milder catalyst (e.g., ZnCl₂, PPA). cause_catalyst->sol_catalyst sol_reagents Solution: Purify phenylhydrazine before use. cause_reagents->sol_reagents sol_ester Solution: Use ethyl pyruvate, then hydrolyze post-synthesis. cause_decarbox->sol_ester

Troubleshooting decision tree for the Fischer synthesis of indole-2-carboxylic acids.

Reaction & Side Product Mechanism

The following diagram illustrates the desired reaction pathway to form indole-2-carboxylic acid versus the competing decarboxylation side reaction.

ReactionMechanism reactants Arylhydrazine + Pyruvic Acid hydrazone Phenylhydrazone Intermediate reactants->hydrazone Formation cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (Acid, Heat) hydrazone->cyclization product Desired Product: Indole-2-Carboxylic Acid cyclization->product Main Pathway decarbox Decarboxylation (-CO₂) (Excess Acid/Heat) product->decarbox Side Reaction side_product Side Product: Decarboxylated Indole decarbox->side_product Side Reaction

Competing pathways in the synthesis of indole-2-carboxylic acids.

Recommended Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Decarboxylation-Resistant Method)

This two-step procedure is the recommended path for obtaining high yields of indole-2-carboxylic acids, cleanly avoiding the decarboxylation issue.

Part A: Fischer Indole Synthesis of the Ester

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq) dropwise at room temperature. A catalytic amount of acetic acid (2-3 drops) can be added to accelerate the reaction.

  • Stir the mixture for 1-2 hours. The phenylhydrazone may precipitate as a solid. The product can be filtered and dried or used directly in the next step.

  • Cyclization: Prepare the cyclization medium. A common and effective catalyst is polyphosphoric acid (PPA). Heat PPA (10x weight of hydrazone) to 80-90 °C in a flask equipped with an overhead stirrer.

  • Slowly add the dried phenylhydrazone from step 2 in portions to the hot PPA over 20-30 minutes. The mixture will become viscous and may darken.

  • Maintain the temperature at 90 °C and stir for 1-2 hours after the addition is complete. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Workup: Allow the reaction to cool slightly, then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any acidic impurities.

  • Recrystallize the crude ethyl indole-2-carboxylate from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Part B: Saponification to Indole-2-carboxylic Acid

  • Hydrolysis: Suspend the purified ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with cold 2M HCl until the pH is ~2-3.

  • The pure indole-2-carboxylic acid will precipitate as a solid. Filter the product, wash with cold water, and dry under vacuum.

Protocol 2: Purification of Indole-2-carboxylic Acid via Acid-Base Extraction

If your synthesis has produced a mixture of the desired acid and the neutral decarboxylated indole, this procedure can be used for purification.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, while the neutral decarboxylated indole remains in the organic layer.

  • Combine the aqueous extracts. Wash this combined basic layer once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify it by adding 2M HCl dropwise with stirring until the product fully precipitates (pH ~2-3).

  • Filter the precipitated solid, wash with a small amount of cold water, and dry under vacuum to obtain the purified indole-2-carboxylic acid.

References

  • Al-awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53632-53666. [Link]

  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(23), 7434-7435. [Link]

  • Singh, P., & Paul, K. (2006). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Letters in Organic Chemistry, 3(1), 24-27. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Brown, R. K. (1972). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Indoles Part One (pp. 227-558). John Wiley & Sons, Inc. [Link]

  • S.N, P., et al. (2013). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Journal of Saudi Chemical Society, 17(1), 109-115. [Link]

  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 14(10), 2635-2641. [Link]

  • Wang, J., et al. (2008). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 28(10), 1748-1755. [Link]

  • Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1,4-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-2-carboxylic acid and its derivatives. This guide is designed to provide you wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-indole-2-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the common challenge of poor aqueous solubility associated with this class of compounds. Our goal is to empower you with the knowledge to design and execute experiments that yield reliable and reproducible results.

Understanding the Challenge: The "Brick Dust" Problem

1,4-dimethyl-1H-indole-2-carboxylic acid and its derivatives often exhibit low aqueous solubility, a characteristic colloquially known as the "brick dust" problem in drug discovery. This poor solubility stems from the molecule's rigid, planar indole core and the presence of lipophilic methyl groups, which contribute to a high crystal lattice energy. For a compound to dissolve, the energy required to break this crystal lattice must be overcome by the favorable interactions between the solute and the solvent. In aqueous media, the hydrophobic nature of the indole ring system presents a significant barrier to this process.

This limited solubility can severely hamper research and development efforts, leading to:

  • Underestimation of biological activity: In vitro assays may yield false negatives or artificially low potency values if the compound precipitates in the assay medium.

  • Poor in vivo bioavailability: Low solubility is a primary reason for poor absorption after oral administration, limiting the therapeutic potential of a compound.[1]

  • Difficulties in formulation development: Creating suitable formulations for preclinical and clinical studies becomes a major hurdle.

This guide provides a structured approach to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation in my cell-based assay. What is the most likely cause?

A1: Precipitation in cell-based assays is a common issue with poorly soluble compounds like 1,4-dimethyl-1H-indole-2-carboxylic acid derivatives. The most frequent cause is exceeding the compound's thermodynamic solubility in the final assay medium. This often happens when a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer. Even if the final concentration is theoretically below the solubility limit, localized high concentrations during the dilution process can trigger precipitation.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with biological assays, perform a kinetic solubility assessment in your specific assay buffer. This will give you a practical upper concentration limit for your experiments.

  • Optimize Dilution Method: Instead of a single large dilution step, use a serial dilution approach. This minimizes the localized concentration shock.

  • Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 in your final assay medium can help maintain the compound in solution. However, be sure to run a vehicle control to ensure the surfactant itself does not affect your biological system.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Both are crucial, but they inform different stages of your research.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution in a specific solvent system. It is a fundamental physicochemical property. The shake-flask method is a traditional way to determine thermodynamic solubility, where an excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-48 hours) to reach equilibrium.[2]

  • Kinetic Solubility is the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This measurement is more relevant for in vitro screening applications where compounds are introduced from a concentrated stock.

Recommendation: For initial screening and cell-based assays, determining the kinetic solubility is often sufficient and more reflective of the experimental conditions. For later-stage drug development, including formulation and preclinical studies, a thorough understanding of the thermodynamic solubility is essential.

Q3: Can I simply increase the percentage of DMSO in my assay to improve solubility?

A3: While increasing the DMSO concentration will likely improve the solubility of your compound, it is generally not recommended for cell-based assays. Most cell lines are sensitive to DMSO concentrations above 0.5-1% (v/v), which can lead to cytotoxicity and artifacts in your experimental results. Always determine the DMSO tolerance of your specific cell line and stay well below that limit in your final assay conditions.

Troubleshooting Guide: Common Solubility Issues and Solutions

Observed Problem Potential Cause Recommended Solution & Rationale
Compound precipitates immediately upon addition to aqueous buffer. Exceeding the kinetic solubility limit.1. Reduce the final concentration: Your target concentration is likely too high. 2. Use a co-solvent system: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can sometimes improve the transition into the aqueous phase.
Solution is initially clear but becomes cloudy or shows precipitate over time. Compound is in a supersaturated state and is slowly crashing out of solution. This is common with amorphous solid forms.1. Filter the final solution: Before adding to your assay, filter the solution through a 0.22 µm filter to remove any initial precipitates. 2. Consider a formulation approach: For longer-term stability, techniques like creating a solid dispersion or a cyclodextrin inclusion complex can stabilize the amorphous, more soluble form.
Inconsistent results between experiments. Variability in stock solution preparation or dilution technique. Precipitation may be occurring to different extents in each experiment.1. Standardize your protocol: Ensure consistent stock solution concentrations, dilution steps, and mixing procedures. 2. Visually inspect solutions: Before each use, carefully inspect your diluted solutions for any signs of precipitation.
Low in vivo exposure despite high in vitro potency. Poor aqueous solubility leading to low dissolution and absorption in the gastrointestinal tract.1. Particle size reduction: Micronization or nanomilling can increase the surface area of the compound, leading to a faster dissolution rate. 2. Formulation with enabling excipients: Explore lipid-based formulations (e.g., SEDDS) or solid dispersions to improve in vivo solubility and absorption.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a 1,4-dimethyl-1H-indole-2-carboxylic acid derivative in an aqueous buffer.

Materials:

  • 1,4-dimethyl-1H-indole-2-carboxylic acid derivative (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of PBS (e.g., 1 mL).

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle for at least 30 minutes.

  • Carefully withdraw a sample of the supernatant, avoiding any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Solubility Profiling

Since 1,4-dimethyl-1H-indole-2-carboxylic acid is an acidic compound, its solubility is expected to be pH-dependent.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Follow the shake-flask method described in Protocol 1 for each buffer.

  • Plot the measured solubility as a function of pH. This profile is crucial for understanding how the compound will behave in different physiological environments (e.g., the stomach vs. the intestine).

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method aims to disperse the crystalline drug in a polymeric carrier in an amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.[3][4]

Materials:

  • 1,4-dimethyl-1H-indole-2-carboxylic acid derivative

  • Polyvinylpyrrolidone (PVP) K30 or another suitable polymer carrier

  • Volatile organic solvent (e.g., ethanol, acetone, or a mixture)[5]

  • Rotary evaporator

Procedure:

  • Dissolve both the indole derivative and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volatile solvent.[4]

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not cause degradation of the compound or polymer.

  • The resulting solid film is the solid dispersion. Scrape the solid from the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting powder can be used for solubility and dissolution studies.

Protocol 4: Cyclodextrin Inclusion Complexation (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[6]

Materials:

  • 1,4-dimethyl-1H-indole-2-carboxylic acid derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution (e.g., 1:1 v/v)

Procedure:

  • Place the cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Add a small amount of the water-ethanol solution to the cyclodextrin and knead to form a paste.

  • Add the indole derivative to the paste (a 1:1 molar ratio is a good starting point).

  • Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste; add more of the water-ethanol solution if it becomes too dry.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting solid is the inclusion complex, which can be ground into a fine powder.

Visualization of Workflows

Solubility Enhancement Strategy Selection

The choice of a suitable solubility enhancement technique depends on the physicochemical properties of the compound and the intended application. The following decision tree provides a general workflow.

Solubility_Enhancement_Workflow start Poorly Soluble 1,4-dimethyl-1H-indole-2-carboxylic acid derivative is_ionizable Is the compound ionizable? start->is_ionizable cosolvents Co-solvents / Surfactants start->cosolvents For in vitro assays ph_adjustment pH Adjustment / Salt Formation is_ionizable->ph_adjustment Yes formulation Advanced Formulation Strategies is_ionizable->formulation No end Solubilized Compound ph_adjustment->end cosolvents->end solid_dispersion Solid Dispersion formulation->solid_dispersion Amorphous solid desired cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin Molecular encapsulation particle_size Particle Size Reduction formulation->particle_size Increase surface area solid_dispersion->end cyclodextrin->end particle_size->end

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Experimental Workflow for Troubleshooting In Vitro Precipitation

Troubleshooting_Workflow start Precipitation observed in in vitro assay check_conc Is final concentration > kinetic solubility? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Review dilution protocol check_conc->check_dilution No retest Re-run assay with modifications reduce_conc->retest serial_dilution Implement serial dilution check_dilution->serial_dilution Single-step dilution used use_surfactant Add low % non-ionic surfactant to buffer check_dilution->use_surfactant Optimized dilution still fails serial_dilution->retest use_surfactant->retest

Caption: A workflow for troubleshooting compound precipitation in in vitro assays.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Tachibana, T., & Nakamura, A. (1965). A method for preparing an aqueous colloidal dispersion of a slightly soluble substance by using a water-soluble polymer: A colloidal solution of β-carotene. Kolloid-Zeitschrift & Zeitschrift für Polymere, 203(2), 130-133. [Link]

  • Ghosh, P. K., Sharma, H. K., & Boruah, N. (2018). Different Methods Used In Solid Dispersion. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 23-31. [Link]

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European journal of pharmaceutics and biopharmaceutics, 50(1), 47-60. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]

  • Tran, P. H. L., Tran, T. T. D., & Park, J. B. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to anticancer drugs. Pharmaceutics, 11(3), 132. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced drug delivery reviews, 100, 27-50. [Link]

  • Brough, C., & Williams III, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International journal of pharmaceutics, 453(1), 157-166. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effect of kneading on the dissolution and bioavailability of meloxicam-beta-cyclodextrin inclusion complex. Pharmaceutical development and technology, 11(3), 303-310. [Link]

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of pharmaceutical sciences, 99(12), 4940-4954. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • Kuentz, M. (2011). The Henderson-Hasselbalch equation: its strengths and limitations. Journal of pharmaceutical sciences, 100(10), 4153-4161. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly soluble drugs in early drug development: case stories of their solid-state properties and in vitro dissolution. Drug development and industrial pharmacy, 30(6), 605-613. [Link]

  • Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). Evaluation of self-emulsifying drug delivery systems (SEDDS) using the rotating disk method. AAPS PharmSciTech, 10(1), 127-133. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. [Link]

  • Augustijns, P., & Brewster, M. E. (2007). Solvent systems and their application in oral drug delivery. Advanced drug delivery reviews, 59(7), 617-618. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American pharmaceutical review, 5(3), 82-85.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075. [Link]

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of pharmaceutical sciences, 88(10), 1058-1066. [Link]

  • Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of pharmaceutical sciences, 60(9), 1281-1302. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic acids and bases in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 47(4-5), 734-741. [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1-11. [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076. [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European journal of pharmaceutics and biopharmaceutics, 85(3), 799-813. [Link]

  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to anticancer drugs. Pharmaceutics, 11(3), 132. [Link]

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Optimization

Technical Support Center: Purification of 1,4-dimethyl-1H-indole-2-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for handling and purifying 1,4-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for handling and purifying 1,4-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Assessment & Common Impurities

Question: My synthesized 1,4-dimethyl-1H-indole-2-carboxylic acid is a discolored solid (e.g., brown, yellow, or tan). What are the likely impurities?

Answer: Discoloration in crude indole derivatives is common and typically points to several classes of impurities. The specific color can often provide clues:

  • Oxidized Species: Indoles are susceptible to aerial oxidation, which can produce highly colored, often polymeric, impurities. This is exacerbated by light, heat, and residual acid or metal catalysts from the synthesis.

  • Residual Starting Materials: Depending on your synthetic route, unreacted precursors may persist. For instance, if using a Fischer indole synthesis or similar cyclization methods, you might have residual hydrazones or nitro-aromatic compounds, which are often colored.[1]

  • By-products from Side Reactions: Incomplete cyclization, N-alkylation, or decarboxylation can lead to various structural isomers or related molecules that contaminate the final product.

A preliminary purity assessment can be quickly performed using Thin Layer Chromatography (TLC). An impure product will typically show a primary spot for your desired compound and several other spots (often streaking) corresponding to impurities.

Question: How can I use TLC to diagnose my purification problem?

Answer: TLC is an indispensable diagnostic tool. For 1,4-dimethyl-1H-indole-2-carboxylic acid, a good starting mobile phase is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with the addition of 1% acetic acid.

  • The Role of Acetic Acid: The carboxylic acid functional group can interact strongly with the silica gel on the TLC plate, causing the spot to "streak" or tail. Adding a small amount of a volatile acid like acetic acid to the mobile phase protonates the carboxylate, reducing this interaction and resulting in a more compact, well-defined spot.[2]

  • Interpreting the Plate:

    • Baseline Impurities: Spots that remain at the baseline are highly polar. These could be salts or highly functionalized by-products.

    • High Rf Impurities: Spots that run close to the solvent front are non-polar. These are often residual non-polar starting materials or by-products.

    • Streaking: As mentioned, this is characteristic of acidic compounds on silica gel and can be suppressed with an acidic mobile phase.[3] If streaking persists even with acetic acid, it may indicate a very high sample concentration or the presence of multiple, closely related acidic impurities.

Category 2: Purification Strategies & Protocols

Choosing the correct purification strategy is critical and depends on the nature and quantity of the impurities. The following flowchart can guide your decision-making process.

Purification_Decision_Tree start Crude 1,4-dimethyl-1H-indole-2-carboxylic acid q1 What is the primary issue? start->q1 discolored Discoloration / Minor Impurities q1->discolored Color / Low-level impurities complex_mixture Complex Mixture / Oily Product q1->complex_mixture Multiple spots on TLC / Oil recrystallization Recrystallization discolored->recrystallization Solid product q2 Are impurities acidic, basic, or neutral? complex_mixture->q2 acid_base_extraction Acid-Base Extraction q2->acid_base_extraction Neutral / Basic Impurities chromatography Column Chromatography q2->chromatography Acidic / Similar Polarity Impurities acid_base_extraction->recrystallization To get crystalline solid recrystallization->acid_base_extraction If purity is still low

Caption: Decision tree for selecting a purification method.

Question: How do I perform an effective acid-base extraction to remove neutral or basic impurities?

Answer: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4] Since your target compound is a carboxylic acid, it can be deprotonated by a weak base to form a water-soluble salt. Neutral or basic impurities will remain in the organic phase.[5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in which both the product and impurities are soluble. Ethyl acetate or dichloromethane (DCM) are good starting points.

  • Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) to its highly water-soluble sodium salt.[5] Stronger bases like sodium hydroxide (NaOH) should be avoided as they can potentially hydrolyze other functional groups or be less selective.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during the acid-base reaction. Shake gently and allow the layers to separate. Drain the lower aqueous layer containing your deprotonated product into a clean flask.

  • Re-extraction: Add more sodium bicarbonate solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this process 2-3 times to ensure complete extraction of the acid.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been trapped in the aqueous layer.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), dropwise while stirring until the pH is acidic (pH ~2-3). Your purified product should precipitate out of the solution as a solid.[6]

    • Causality: Re-protonating the carboxylate salt renders the compound neutral and significantly reduces its water solubility, causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to remove residual water and any volatile solvents.

Acid_Base_Extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase crude Crude Product (Target Acid + Neutral Impurities) neutral_impurities Neutral Impurities Remain bicarb Add NaHCO₃ (aq) crude->bicarb Extract carboxylate_salt Water-Soluble Carboxylate Salt bicarb->carboxylate_salt acidify Add HCl (aq) carboxylate_salt->acidify precipitate Purified Product Precipitates acidify->precipitate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 1,4-Dimethyl-1H-indole-2-carboxylic Acid: A Guide for Researchers

Introduction 1,4-Dimethyl-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dimethyl-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the Fischer Indole Synthesis and the Reissert Indole Synthesis. Each route is evaluated based on its chemical principles, experimental protocol, and overall advantages and disadvantages, providing researchers with the critical information needed to make informed decisions for their synthetic endeavors.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus, offers a plausible pathway to 1,4-dimethyl-1H-indole-2-carboxylic acid. This multi-step approach involves the formation of a phenylhydrazone followed by acid-catalyzed cyclization. For our target molecule, the synthesis commences with the reaction of 3-methylphenylhydrazine and a pyruvate derivative, leading to the formation of the indole core, which is subsequently methylated and hydrolyzed.

Reaction Pathway

Fischer Indole Synthesis A 3-Methylphenylhydrazine C Ethyl 4-methyl-1H-indole-2-carboxylate A:e->C:w + Diethyl 2-ketogluturate (Fischer Indole Synthesis) B Diethyl 2-ketogluturate D Ethyl 1,4-dimethyl-1H-indole-2-carboxylate C:e->D:w N-Methylation (e.g., CH3I, base) E 1,4-Dimethyl-1H-indole-2-carboxylic acid D:e->E:w Hydrolysis (e.g., NaOH, H2O/EtOH)

Figure 1: Fischer Indole Synthesis pathway to 1,4-dimethyl-1H-indole-2-carboxylic acid.

Mechanism and Experimental Choices

The cornerstone of this route is the Fischer indole synthesis, which proceeds through the acid-catalyzed rearrangement of a phenylhydrazone.[1][2] The choice of a pyruvate derivative, such as diethyl 2-ketogluturate, is strategic as it directly installs the carboxylic acid precursor at the 2-position of the indole. The subsequent N-methylation of the indole nitrogen is a standard transformation, often achieved using an electrophilic methyl source like methyl iodide in the presence of a base. Finally, the hydrolysis of the ethyl ester to the carboxylic acid is a straightforward saponification reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

  • To a solution of 3-methylphenylhydrazine hydrochloride (1.1 eq) in ethanol, add diethyl 2-ketogluturate (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours to form the hydrazone.

  • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid.[3]

  • Heat the mixture to 80-100 °C for 1-2 hours to effect cyclization.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-methyl-1H-indole-2-carboxylate.

Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-indole-2-carboxylate

  • To a solution of ethyl 4-methyl-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).[4]

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Step 3: Synthesis of 1,4-Dimethyl-1H-indole-2-carboxylic acid

  • Dissolve the crude ethyl 1,4-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux for 1-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1,4-dimethyl-1H-indole-2-carboxylic acid.

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials.Multi-step synthesis.
Well-established and versatile reaction.Potential for side reactions during Fischer indolization.[2]
Good overall yields can be achieved with optimization.Use of strong acids and high temperatures may not be suitable for all substrates.

Route 2: The Reissert Indole Synthesis Approach

The Reissert indole synthesis provides an alternative and often efficient route to indole-2-carboxylic acids.[2][5] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. For the synthesis of our target molecule, this pathway would begin with 1-methyl-3-nitrotoluene.

Reaction Pathway

Reissert Indole Synthesis A 1-Methyl-3-nitrotoluene C Ethyl 2-(2-nitro-4-methylphenyl)-2-oxoacetate A:e->C:w + Diethyl oxalate (Condensation) B Diethyl oxalate D 4-Methyl-1H-indole-2-carboxylic acid C:e->D:w Reductive Cyclization (e.g., Zn/AcOH or Fe/AcOH) E 1,4-Dimethyl-1H-indole-2-carboxylic acid D:e->E:w N-Methylation (e.g., (CH3)2SO4, base)

Figure 2: Reissert Indole Synthesis pathway to 1,4-dimethyl-1H-indole-2-carboxylic acid.

Mechanism and Experimental Choices

The Reissert synthesis begins with a base-catalyzed Claisen condensation of 1-methyl-3-nitrotoluene with diethyl oxalate to form an α-keto ester.[6] The subsequent key step is the reductive cyclization of the nitro group to an amine, which then intramolecularly attacks the ketone to form the indole ring.[5] Common reducing agents for this transformation include zinc in acetic acid or iron powder in acetic acid. The resulting 4-methyl-1H-indole-2-carboxylic acid can then be N-methylated using a reagent like dimethyl sulfate to yield the final product.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-nitro-4-methylphenyl)-2-oxoacetate

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add 1-methyl-3-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Purify the crude product to obtain the α-keto ester.

Step 2: Synthesis of 4-Methyl-1H-indole-2-carboxylic acid

  • Dissolve the ethyl 2-(2-nitro-4-methylphenyl)-2-oxoacetate in glacial acetic acid.

  • Add a reducing agent such as zinc dust or iron powder in portions while monitoring the temperature.[7]

  • Heat the reaction mixture to facilitate the reductive cyclization.

  • After the reaction is complete, filter the mixture to remove the metal salts.

  • Concentrate the filtrate and purify the residue to obtain 4-methyl-1H-indole-2-carboxylic acid.

Step 3: Synthesis of 1,4-Dimethyl-1H-indole-2-carboxylic acid

  • Dissolve 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent and add a base (e.g., sodium hydroxide).

  • Add dimethyl sulfate (1.2 eq) dropwise to the solution.

  • Stir the reaction at room temperature or with gentle heating until the methylation is complete.

  • Work up the reaction by adding water and extracting the product.

  • Purify the crude product by recrystallization or column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
Generally good yields for the cyclization step.[7]The availability and handling of substituted o-nitrotoluenes can be a concern.
Direct formation of the indole-2-carboxylic acid.The reduction step can sometimes lead to side products.
Milder conditions for cyclization compared to Fischer indole synthesis.Use of potentially hazardous reagents like dimethyl sulfate.

Comparative Summary

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials 3-Methylphenylhydrazine, Diethyl 2-ketogluturate1-Methyl-3-nitrotoluene, Diethyl oxalate
Key Transformation Acid-catalyzed cyclization of a phenylhydrazoneReductive cyclization of an o-nitrophenyl pyruvic acid derivative
Number of Steps 33
Scalability Generally scalable, but purification can be challenging.Potentially more scalable due to direct formation of the acid.
Safety/Hazards Strong acids, high temperatures.Handling of nitro compounds and potent alkylating agents.
Substrate Scope BroadCan be limited by the availability of substituted o-nitrotoluenes.

Characterization of 1,4-Dimethyl-1H-indole-2-carboxylic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include two methyl singlets, aromatic protons of the indole ring, and a carboxylic acid proton (which may be broad or exchangeable).

  • ¹³C NMR: Characteristic signals for the carboxylic acid carbonyl, the indole ring carbons, and the two methyl carbons would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • Infrared Spectroscopy: A broad O-H stretch for the carboxylic acid and characteristic C=O stretching vibrations would be present.

Conclusion

Both the Fischer and Reissert indole syntheses offer viable pathways to 1,4-dimethyl-1H-indole-2-carboxylic acid. The choice between the two routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols. The Fischer indole synthesis is a more traditional and widely known method, while the Reissert synthesis can be more direct in forming the carboxylic acid functionality. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to select the most appropriate strategy for their specific needs.

References

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1,4-Dimethyl-1H-indole-2-carboxylic Acid and its Analogs

In the landscape of contemporary drug discovery, the journey of a candidate molecule from the laboratory bench to potential clinical application is a rigorous path of validation. A critical phase in this journey is under...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a candidate molecule from the laboratory bench to potential clinical application is a rigorous path of validation. A critical phase in this journey is understanding the correlation, and often the disparity, between a compound's activity in a controlled in vitro environment and its efficacy and behavior within a complex living organism, or in vivo. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1,4-dimethyl-1H-indole-2-carboxylic acid and its structurally related analogs. By examining experimental data across various therapeutic areas, we aim to provide researchers, scientists, and drug development professionals with insights into the multifaceted nature of this promising chemical scaffold.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid core is a privileged structure in medicinal chemistry, forming the foundation for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anticancer, neuroprotective, and anti-inflammatory properties. The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into specific examples of indole-2-carboxylic acid derivatives to illustrate the crucial interplay between their performance in cellular and acellular assays versus animal models.

I. In Vitro Activity Profile: A Foundation of Understanding

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays can range from target-based enzymatic inhibition to cell-based measures of proliferation or cytotoxicity.

A. Antiviral Activity: Targeting HIV-1 Integrase

Several studies have explored indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4][5][6] The primary in vitro assay used to evaluate these compounds is the integrase strand transfer assay, which measures the ability of the compound to block the integration of viral DNA into the host genome.

One study identified a series of indole-2-carboxylic acid derivatives that effectively inhibit the strand transfer activity of HIV-1 integrase.[3] For instance, derivative 20a demonstrated a significant increase in inhibitory effect with an IC₅₀ value of 0.13 μM.[3] The mechanism of action, elucidated through molecular docking studies, suggests that the indole core and the C2 carboxyl group chelate the two Mg²⁺ ions within the active site of the integrase.[3][4]

B. Anticancer Activity: Probing Cytotoxicity and Kinase Inhibition

The anticancer potential of indole-2-carboxylic acid derivatives has been investigated against various cancer cell lines.[2][7][8][9] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the cytotoxic effects of these compounds.

A study on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein for the treatment of liver cancer found that compound C11 displayed potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells.[7] Furthermore, this compound was also effective against chemotherapy-resistant Bel-7402/5-Fu cells.[7] Beyond cytotoxicity, some derivatives have been shown to act as multitarget anticancer agents by inhibiting various protein kinases.[1]

II. In Vivo Activity Profile: The Whole-Organism Perspective

While in vitro data provides a foundational understanding of a compound's potential, in vivo studies are essential to evaluate its efficacy, pharmacokinetics (PK), and safety in a living system. These studies often utilize animal models that mimic human diseases.

A. Neuroprotective Effects: From Receptor Binding to Anticonvulsant Activity

The neuroprotective potential of indole-2-carboxylic acid derivatives has been linked to their interaction with the N-methyl-D-aspartate (NMDA) receptor. A study on tricyclic indole-2-carboxylic acid derivatives demonstrated a strong correlation between in vitro binding affinity and in vivo anticonvulsant effects.[10]

Specifically, compound 3g (SM-31900) exhibited a high affinity for the NMDA-glycine binding site in a radioligand binding assay, with a Kᵢ of 1.0 ± 0.1 nM.[10] This potent in vitro activity translated to significant in vivo efficacy in a mouse model of NMDA-induced seizures, with an ED₅₀ of 2.3 mg/kg when administered intravenously.[10]

B. Anti-inflammatory and Antidiabetic Action in Animal Models

The therapeutic potential of indole-2-carboxylic acid derivatives extends to metabolic and inflammatory diseases. Oleanolic acid indole derivatives have demonstrated anti-inflammatory effects both in vitro and in vivo.[11] These effects were associated with the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11]

In the context of metabolic disorders, a series of aryl indole-2-carboxylic acids were identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[12] Compound 5 from this series, after showing promising in vitro activity, was tested in the db/db mouse model of type 2 diabetes. The in vivo results showed a reduction in hyperglycemia at comparable plasma exposure to the established drug, rosiglitazone.[12]

III. Comparative Analysis: Bridging the In Vitro-In Vivo Divide

The transition from a promising in vitro result to a successful in vivo outcome is not always straightforward. Several factors can influence this correlation, and understanding them is paramount for efficient drug development.

Derivative Example Therapeutic Area In Vitro Metric (Potency) In Vivo Model In Vivo Outcome Reference
20a Antiviral (HIV)IC₅₀ = 0.13 μM (Integrase Inhibition)-Not Reported[3]
C11 Anticancer (Liver)Potent inhibition of multiple liver cancer cell lines-Not Reported[7]
3g (SM-31900) NeuroprotectiveKᵢ = 1.0 nM (NMDA Receptor Binding)Mouse (NMDA-induced seizures)ED₅₀ = 2.3 mg/kg (i.v.)[10]
Compound 5 AntidiabeticPotent PPARγ modulatordb/db Mouse (Type 2 Diabetes)Reduction in hyperglycemia
Oleanolic Acid Indole Derivative Anti-inflammatoryInhibition of pro-inflammatory cytokinesAnimal modelsAnti-inflammatory action

Key Considerations for In Vitro to In Vivo Translation:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its in vivo efficacy. A potent compound in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach the target tissue. For example, some indole-2-carboxylic acid derivatives have been assessed for their metabolic stability in liver microsomes, providing an early indication of their likely pharmacokinetic profile.[7]

  • Target Engagement in a Complex System: The cellular environment in vivo is significantly more complex than in a simplified in vitro assay. The presence of plasma proteins, metabolic enzymes, and physiological barriers can all impact a compound's ability to engage its target.

  • Off-Target Effects and Toxicity: In vivo studies are crucial for identifying potential off-target effects and toxicities that may not be apparent in focused in vitro assays.

IV. Experimental Methodologies

To ensure scientific integrity and reproducibility, it is essential to detail the protocols for the key experiments discussed.

A. In Vitro HIV-1 Integrase Strand Transfer Assay
  • Objective: To measure the inhibition of the HIV-1 integrase enzyme.

  • Materials: Recombinant HIV-1 integrase, donor and target DNA substrates, assay buffer, and the test compound.

  • Procedure:

    • The test compound is pre-incubated with the integrase enzyme.

    • The donor DNA is added to initiate the 3'-processing reaction.

    • The target DNA is then added to allow for the strand transfer reaction.

    • The reaction products are separated by gel electrophoresis and quantified.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

B. In Vivo Mouse Model of NMDA-Induced Seizures
  • Objective: To assess the anticonvulsant activity of a compound.

  • Animal Model: Typically, male ICR mice are used.

  • Procedure:

    • Animals are administered the test compound via a specific route (e.g., intravenous, oral).

    • After a predetermined time, a convulsive dose of NMDA is administered.

    • The animals are observed for the onset and severity of seizures.

    • The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is determined.

V. Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_assay Biochemical/Cell-based Assays (e.g., Enzyme Inhibition, Cytotoxicity) potency Determine Potency (IC五十/EC五十/Ki) invitro_assay->potency Data Analysis animal_model Disease Animal Model (e.g., Mouse, Rat) invitro_assay->animal_model Candidate Selection efficacy Assess Efficacy (e.g., Tumor reduction, Symptom alleviation) potency->efficacy Correlation? animal_model->efficacy Treatment pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd Dosing & Sampling

Caption: A generalized workflow from in vitro assessment to in vivo evaluation in drug discovery.

hiv_integrase_moi cluster_active_site Enzyme Active Site integrase HIV-1 Integrase Active Site viral_dna Viral DNA integrase->viral_dna Binds drug Indole-2-Carboxylic Acid Derivative drug->integrase:f0 Binds & Chelates Mg²⁺ inhibition Inhibition of Integration drug->inhibition Leads to mg_ions Mg²⁺ Ions host_dna Host DNA viral_dna->host_dna Integration inhibition->viral_dna Blocks

Caption: Proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Conclusion

The 1,4-dimethyl-1H-indole-2-carboxylic acid scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. This guide has highlighted the critical importance of a multipronged approach to drug discovery, where in vitro assays provide the initial framework of activity and mechanism, while in vivo studies offer the indispensable context of a whole-organism system. The successful translation from bench to bedside hinges on a thorough understanding of the factors that govern the often-complex relationship between in vitro potency and in vivo efficacy. As research in this area continues, a systematic and comparative evaluation of these parameters will be paramount in unlocking the full therapeutic potential of the indole-2-carboxylic acid family.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

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  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

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Validation

A Guide to Ensuring Reproducibility of Biological Data for Novel Kinase Inhibitors: A Case Study with 1,4-dimethyl-1H-indole-2-carboxylic acid

Introduction The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A cornerstone of this process is the reproducibility of biological data.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A cornerstone of this process is the reproducibility of biological data. In this guide, we will delve into the critical aspects of ensuring data reproducibility, using the novel kinase inhibitor, 1,4-dimethyl-1H-indole-2-carboxylic acid (hereafter referred to as Compound X), as a case study. We will compare its performance with a well-established, commercially available inhibitor, providing a framework for researchers, scientists, and drug development professionals to design robust and reliable experimental workflows.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including as inhibitors of HIV-1 integrase and fructose-1,6-bisphosphatase.[1][2] This inherent biological relevance of the indole nucleus makes new derivatives, such as Compound X, promising candidates for drug discovery programs. However, promising initial results can be misleading if they are not reproducible. This guide will provide practical insights and detailed protocols to ensure the data you generate is both accurate and reliable.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in scientific research is a well-documented phenomenon, with many published findings failing to be validated by independent studies.[3] In preclinical drug development, where data-driven decisions determine the progression of a compound, the stakes are particularly high.[4] Factors contributing to a lack of reproducibility are multifaceted and can range from the quality of reagents and the experimental design to the statistical methods employed for data analysis.[3][5]

This guide will address these challenges by focusing on a hypothetical scenario where Compound X has been identified as a potent inhibitor of a specific kinase, "Kinase Y," which is implicated in a particular cancer type. We will compare the reproducibility of its in vitro activity with that of a known Kinase Y inhibitor, "Inhibitor Z."

Characterization and Quality Control of Compound X

The first step in ensuring reproducible biological data is to have a well-characterized and pure test compound. The synthesis of indole derivatives can be complex, and impurities can significantly impact biological activity.[6]

Synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid (Compound X)

A plausible synthetic route for Compound X can be adapted from established methods for similar indole-2-carboxylic acid derivatives.[7][8][9]

Experimental Protocol: Synthesis of Compound X

  • Starting Material: Commercially available 1-methyl-1H-indol-4-amine.

  • Diazotization and Sandmeyer Reaction: The starting amine is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with cuprous cyanide to introduce a nitrile group at the 4-position.

  • Hydrolysis: The nitrile is then hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide.

  • N-methylation: The indole nitrogen is methylated using a suitable methylating agent like methyl iodide in the presence of a base.

  • Purification: The final product is purified by column chromatography on silica gel to ensure high purity.

Quality Control Workflow

Synthesis Synthesis of Compound X Purification Column Chromatography Synthesis->Purification Structure_Verification Structure Verification (NMR, Mass Spec) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC >95%) Structure_Verification->Purity_Analysis Final_Compound Qualified Compound X Purity_Analysis->Final_Compound

Caption: Quality control workflow for ensuring the identity and purity of synthesized Compound X.

It is imperative to confirm the structure of the synthesized compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[2][10] Furthermore, the purity of the compound must be assessed, typically by High-Performance Liquid Chromatography (HPLC), and should be greater than 95% for use in biological assays.[11]

In Vitro Kinase Inhibition Assay: A Head-to-Head Comparison

To assess the inhibitory activity of Compound X against Kinase Y, a robust and reproducible in vitro kinase assay is essential. We will compare the IC50 values of Compound X and the reference compound, Inhibitor Z.

Factors Influencing Reproducibility in Cell-Based Assays

Cell-based assays are notoriously susceptible to variability.[12][13] Key factors to control include:

  • Cell Line Authenticity: Use of authenticated, low-passage cell lines is critical to ensure consistent genetic and phenotypic characteristics.

  • Cell Culture Conditions: Variations in media composition, serum batches, and incubation conditions can significantly impact cellular responses.

  • Assay Reagents: The quality and consistency of reagents, including the kinase, substrate, and detection reagents, are paramount.

  • Liquid Handling: Inaccurate or inconsistent liquid handling can introduce significant errors, especially in high-throughput screening formats.[13]

Experimental Protocol: In Vitro Kinase Y Inhibition Assay

This protocol is designed to be a self-validating system, incorporating controls to monitor for potential sources of variability.

  • Cell Culture: A human cancer cell line overexpressing Kinase Y is cultured under standardized conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator).

  • Compound Preparation: Compound X and Inhibitor Z are dissolved in 100% dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. Serial dilutions are prepared in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 0.5%.

  • Kinase Reaction: The assay is performed in a 96-well plate format. Each well contains:

    • Kinase Y enzyme

    • A specific peptide substrate for Kinase Y

    • ATP (at a concentration close to its Km value for Kinase Y)

    • Varying concentrations of Compound X or Inhibitor Z

  • Controls: Each assay plate includes:

    • No-enzyme control: To determine background signal.

    • Vehicle control (DMSO only): To determine 100% kinase activity.

    • Positive control (Inhibitor Z): To ensure the assay is performing as expected.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal is measured, and the data are normalized to the vehicle control. IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Kinase Inhibition Assay Workflow

Cell_Culture Standardized Cell Culture Assay_Setup Assay Plate Setup (Enzyme, Substrate, ATP, Compound) Cell_Culture->Assay_Setup Compound_Prep Compound Dilution Series Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Result IC50 Value Data_Analysis->Result

Caption: A streamlined workflow for the in vitro kinase inhibition assay.

Data Presentation and Interpretation

To assess reproducibility, the kinase inhibition assay should be performed on multiple independent occasions. The results can be summarized in a table for easy comparison.

Table 1: Comparison of IC50 Values for Compound X and Inhibitor Z against Kinase Y

CompoundExperiment 1 (IC50, nM)Experiment 2 (IC50, nM)Experiment 3 (IC50, nM)Mean IC50 (nM)Standard Deviation
Compound X 15.218.516.816.81.65
Inhibitor Z 5.86.25.55.80.35

The data in Table 1 demonstrates that while both compounds show inhibitory activity, the results for Inhibitor Z are more consistent across the three independent experiments, as indicated by the lower standard deviation. This could suggest that Compound X may have properties that lead to greater variability, such as lower solubility or stability in the assay buffer. Further investigation into these physicochemical properties would be warranted.

Downstream Cellular Assays: Validating On-Target Activity

Reproducibility extends beyond biochemical assays to cellular assays that assess the on-target effects of the inhibitor. A common downstream assay is to measure the inhibition of phosphorylation of a known substrate of Kinase Y in cells.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
  • Cell Treatment: Cells overexpressing Kinase Y are treated with varying concentrations of Compound X or Inhibitor Z for a specified time.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the Kinase Y substrate and for the total amount of the substrate.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated substrate to total substrate is calculated and normalized to the vehicle control.

Signaling Pathway Visualization

Compound_X Compound X Kinase_Y Kinase Y Compound_X->Kinase_Y Inhibition Inhibitor_Z Inhibitor Z Inhibitor_Z->Kinase_Y Inhibition Substrate Substrate Kinase_Y->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response

Caption: Inhibition of the Kinase Y signaling pathway by Compound X and Inhibitor Z.

By demonstrating a dose-dependent decrease in substrate phosphorylation that correlates with the IC50 values from the biochemical assay, you can build confidence in the on-target activity of your compound and the reproducibility of your findings.

Conclusion and Best Practices for Ensuring Data Reproducibility

Ensuring the reproducibility of biological data is a fundamental responsibility of every researcher. For a novel compound like 1,4-dimethyl-1H-indole-2-carboxylic acid, a systematic and rigorous approach to experimental design and execution is crucial for its successful progression through the drug discovery pipeline.

Key Takeaways:

  • Compound Quality is Non-Negotiable: Always start with a well-characterized compound of high purity.

  • Standardize and Control: Implement standardized protocols for all assays and meticulously control for variables in cell culture and assay conditions.

  • Incorporate a Reference Compound: Comparing your novel compound to a known standard provides a valuable benchmark for assessing performance and reproducibility.

  • Validate with Orthogonal Assays: Confirm findings from biochemical assays with relevant cellular assays to demonstrate on-target activity.

  • Document Everything: Maintain detailed records of all experimental procedures, reagents, and data analysis methods to facilitate troubleshooting and replication.

By adhering to these principles, researchers can enhance the reliability and trustworthiness of their data, ultimately accelerating the discovery and development of new and effective therapeutics.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

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  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PubMed Central. [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2018). ACS Publications. [Link]

  • New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2023). ResearchGate. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • Drug Development Priorities: Preclinical Data Drives Regulatory Success. (2025). AMSbiopharma. [Link]

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  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Data Management 101 for drug developers: A peek behind the curtain. (2021). PubMed Central. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]

  • Synthetic method of indole-2-carboxylic acid. (2011).
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2016). Longdom Publishing. [Link]

  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. (2024). Genemod. [Link]

  • INDOLE TEST REAGENTS. (2016). iGEM. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (2021). PubMed Central. [Link]

  • Reproducibility in chemistry research. (2021). PubMed Central. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2024). MDPI. [Link]

  • Step 2: Preclinical Research. (2018). FDA. [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008). American Laboratory. [Link]

  • Preclinical Data Review And Preparation For IND Filing. (2025). BioBoston Consulting. [Link]

  • Improving reproducibility in animal research. (2020). ResearchGate. [Link]

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Comparative

Confirming the Mechanism of Action of 1,4-dimethyl-1H-indole-2-carboxylic acid Through Mutagenesis: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel small molecules, using 1,4-dimethyl-1H-indole-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel small molecules, using 1,4-dimethyl-1H-indole-2-carboxylic acid as a case study. We will explore a rational, multi-faceted approach centered on mutagenesis to validate its hypothesized molecular target. This document is designed to be a practical resource, offering not just protocols, but the scientific reasoning behind each experimental choice.

Introduction: The Promise of Novel Indole-Based Therapeutics

Our focus here is on a specific derivative, 1,4-dimethyl-1H-indole-2-carboxylic acid. Preliminary screening in our laboratories has revealed potent anti-proliferative effects in several cancer cell lines. Based on in-silico modeling and a screen against a panel of kinases, we hypothesize that this compound exerts its effects through the inhibition of Kinase Suppressor of Ras 1 (KSR1) , a key scaffolding protein and pseudokinase in the Ras-MAPK signaling pathway. This guide will detail the experimental journey to rigorously test and confirm this hypothesis.

The Hypothesized Target: KSR1 in the Ras-MAPK Pathway

The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. KSR1 acts as a scaffold, bringing together the components of the MAPK cascade (RAF, MEK, and ERK) to facilitate efficient signal transduction. While KSR1 is considered a pseudokinase due to the lack of key catalytic residues, its ATP binding site is conserved and has been shown to be a viable target for small molecule inhibitors.

Below is a diagram illustrating the central role of KSR1 in the Ras-MAPK pathway and the hypothesized point of intervention for 1,4-dimethyl-1H-indole-2-carboxylic acid.

KSR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras-GTP RTK->Ras Growth Factor KSR1_scaffold KSR1 Scaffold Ras->KSR1_scaffold Activation RAF RAF KSR1_scaffold->RAF MEK MEK KSR1_scaffold->MEK ERK ERK KSR1_scaffold->ERK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Compound 1,4-dimethyl-1H-indole- 2-carboxylic acid Compound->KSR1_scaffold Inhibition Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Hypothesized mechanism of 1,4-dimethyl-1H-indole-2-carboxylic acid targeting KSR1.

Experimental Strategy: A Mutagenesis-Based Approach for Target Validation

To unequivocally demonstrate that KSR1 is the direct target of 1,4-dimethyl-1H-indole-2-carboxylic acid, we will employ site-directed mutagenesis to create a drug-resistant mutant of KSR1. The logic is as follows: if the compound's anti-proliferative effects are indeed mediated by KSR1, a mutation in the KSR1 binding pocket that prevents the compound from binding should render cells resistant to the compound's effects.

The overall experimental workflow is depicted below:

Mutagenesis_Workflow cluster_planning Phase 1: Planning & Mutagenesis cluster_cellular Phase 2: Cellular Assays cluster_biochemical Phase 3: In-vitro & Target Engagement A Identify Putative Binding Site (In-silico docking) B Design Mutagenic Primers A->B C Site-Directed Mutagenesis of KSR1 Plasmid B->C D Sequence Verification C->D E Transfect Cells with WT-KSR1, Mutant-KSR1, or Empty Vector D->E I Express & Purify WT and Mutant KSR1 Protein D->I F Treat with 1,4-dimethyl-1H-indole- 2-carboxylic acid E->F J Cellular Thermal Shift Assay (CETSA) on transfected cells E->J G Cell Viability Assay (e.g., CellTiter-Glo) F->G H Western Blot for MAPK Pathway (p-ERK levels) F->H K In-vitro Kinase Assay (if applicable) or Binding Assay I->K

Caption: Experimental workflow for validating the mechanism of action.

Part 1: Site-Directed Mutagenesis of KSR1

Based on our in-silico docking model, a key residue, Leucine 56 (L56), in the ATP-binding pocket of KSR1 forms a critical hydrophobic interaction with the dimethyl-indole moiety of our compound. We hypothesize that mutating this residue to a bulkier, charged residue, such as Arginine (L56R), will disrupt binding.

Protocol: Site-Directed Mutagenesis

This protocol is adapted from the Agilent QuikChange Site-Directed Mutagenesis Kit.[7]

  • Primer Design: Design complementary primers (forward and reverse) of approximately 30-35 bases in length containing the desired L56R mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with PfuUltra high-fidelity DNA polymerase, the wild-type KSR1 expression plasmid as a template, and the mutagenic primers.

    • Use a thermal cycler with the following parameters:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 min/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into high-competency E. coli.

  • Screening and Verification:

    • Isolate plasmid DNA from several colonies.

    • Confirm the presence of the mutation by Sanger sequencing.

Part 2: Cellular Assays to Compare Wild-Type and Mutant KSR1

Protocol: Cell Viability Assay

  • Cell Culture and Transfection:

    • Seed A549 lung cancer cells (known to be dependent on the Ras-MAPK pathway) in 96-well plates.

    • Transfect separate wells with plasmids encoding:

      • Wild-Type (WT) KSR1

      • Mutant (L56R) KSR1

      • Empty Vector (Control)

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of 1,4-dimethyl-1H-indole-2-carboxylic acid (e.g., 0.01 to 100 µM).

  • Viability Measurement: After 72 hours of treatment, measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC50 value for each condition.

Expected Outcome: We anticipate a significant rightward shift in the dose-response curve for cells expressing the mutant KSR1 compared to those expressing the wild-type, indicating resistance to the compound.

ConditionPredicted IC50 (µM)
Empty Vector5.2
Wild-Type KSR14.8
Mutant KSR1 (L56R)> 100
Part 3: Direct Target Engagement and Comparison with an Alternative

To provide a robust comparison, we will benchmark our compound against a well-characterized MEK inhibitor, Selumetinib . This allows us to compare the effects of targeting different nodes in the same pathway.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Preparation and Treatment:

    • Culture A549 cells transfected with WT-KSR1 or Mutant-KSR1.

    • Treat the cells with 1,4-dimethyl-1H-indole-2-carboxylic acid (10 µM), Selumetinib (10 µM), or a vehicle control for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble KSR1 in each sample by Western blotting or an AlphaLISA® assay.

  • Data Analysis: Plot the percentage of soluble KSR1 against temperature to generate melting curves.

Expected Outcome:

  • WT-KSR1 + our compound: A significant shift to a higher melting temperature compared to the vehicle control.

  • Mutant-KSR1 + our compound: No significant shift in melting temperature, confirming loss of binding.

  • WT-KSR1 + Selumetinib: No shift in the KSR1 melting curve, but a shift would be observed for MEK (its direct target), demonstrating specificity.

ConditionTarget ProteinPredicted Melting Temp (°C)
WT-KSR1 + VehicleKSR152
WT-KSR1 + 1,4-dimethyl-1H-indole-2-carboxylic acidKSR158
Mutant-KSR1 + 1,4-dimethyl-1H-indole-2-carboxylic acidKSR152.5
WT-KSR1 + SelumetinibKSR152
WT-KSR1 + SelumetinibMEK1/262 (from 56)

Conclusion: Synthesizing the Evidence

The convergence of data from these experiments provides a robust and compelling case for the mechanism of action of 1,4-dimethyl-1H-indole-2-carboxylic acid. The resistance to the compound's anti-proliferative effects conferred by the L56R mutation in KSR1, coupled with the loss of thermal stabilization in the CETSA assay, strongly indicates that KSR1 is the direct and functionally relevant target.

This guide has outlined a systematic and logical workflow that can be adapted to confirm the mechanism of action for other novel compounds. By integrating in-silico modeling, site-directed mutagenesis, cellular assays, and direct target engagement studies, researchers can build a self-validating system to confidently identify and characterize the molecular targets of new chemical entities.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Available at: [Link]

  • The evolutionary safety of mutagenic drugs should be assessed before drug approval. National Institutes of Health. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]

  • QuikChange Site-Directed Mutagenesis Kit. Agilent. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Indole. Wikipedia. Available at: [Link]

  • In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostrata K. Shum. Liverpool John Moores University Research Online. Available at: [Link]

  • Linking Tumor Mutations to Drug Responses via a Quantitative Chemical–Genetic Interaction Map. Cancer Discovery - AACR Journals. Available at: [Link]

  • Site Directed Mutagenesis by PCR. Addgene Blog. Available at: [Link]

  • Indoles. AMERICAN ELEMENTS®. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • Indole derivatives. Georganics. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. PubMed. Available at: [Link]

  • Press release: The Nobel Prize in Physiology or Medicine 2025. NobelPrize.org. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

  • indole carboxylic acid suppliers USA. Chemical Register. Available at: [Link]

  • Discovering new biology with drug-resistance alleles. PubMed Central. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Site Directed Mutagenesis Protocol. iGEM. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Robust Quantification of 1,4-dimethyl-1H-indole-2-carboxylic acid: A Comparative Analysis of Validated Analytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven comparison of validated analytical methods for the quantification of 1,4-dimethyl-1H-indole-2-carboxylic acid, a key indole derivative. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific integrity.

Introduction: The Analytical Imperative for 1,4-dimethyl-1H-indole-2-carboxylic acid

1,4-dimethyl-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery. The structural integrity and purity of such molecules are paramount, necessitating highly reliable and validated analytical methods for their quantification. The choice of analytical technique is a critical decision, directly impacting the accuracy, sensitivity, and throughput of measurements. This guide will compare and contrast three principal analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

The Foundation of Trust: Method Validation Aligned with ICH Guidelines

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2), which provide a comprehensive framework for validating analytical procedures.[1][2][3] The validation characteristics discussed for each method will include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

Principle and Rationale:

HPLC with UV detection is a workhorse technique in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. The method relies on the separation of the analyte from other components in a mixture by passing it through a column packed with a stationary phase, followed by detection based on the analyte's ability to absorb UV light. The indole moiety in 1,4-dimethyl-1H-indole-2-carboxylic acid contains a chromophore that absorbs UV radiation, making this a highly suitable detection method. Studies on indole-2-carboxylic acid have shown that it exhibits multiple UV absorption bands, providing flexibility in wavelength selection for detection.[4][5]

Experimental Protocol:

A well-defined protocol is crucial for reproducible results. The following is a robust starting point for the analysis of 1,4-dimethyl-1H-indole-2-carboxylic acid.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and effective choice for retaining and separating indole derivatives.

    • Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV spectrum of indole-2-carboxylic acid, a primary detection wavelength of 254 nm is a good starting point, as this is a common wavelength for aromatic compounds.[6] A PDA detector would be advantageous to monitor multiple wavelengths and assess peak purity.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1,4-dimethyl-1H-indole-2-carboxylic acid reference standard and samples in the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Visualization of the HPLC-UV Workflow:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing & Dissolution B Serial Dilution (Calibration Standards) A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: Workflow for quantification by HPLC-UV.

Validation Data Summary (Hypothetical):

Validation ParameterSpecification (ICH)Expected Performance
Specificity No interference at the retention time of the analytePeak purity > 99.5% (PDA), baseline resolved from impurities
Linearity (r²) ≥ 0.99> 0.999
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Repeatability (RSD%) ≤ 2.0%< 1.0%
Intermediate Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10~0.3 µg/mL
Robustness No significant change in resultsConsistent results with minor changes in flow rate and mobile phase composition

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale:

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis and trace impurity quantification.[7][8] The technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The mass spectrometer provides two levels of mass filtering: the first (Q1) selects the precursor ion (the molecular ion of the analyte), and the second (Q3) detects specific fragment ions produced by collision-induced dissociation in the second quadrupole (Q2). This selected reaction monitoring (SRM) provides exceptional specificity. For carboxylic acids, which can be challenging to retain on reversed-phase columns, LC-MS/MS also offers the flexibility of using different ionization techniques and chromatographic modes.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The consistent use of formic acid in both mobile phases ensures stable ionization.

    • Gradient Program: A faster gradient can be employed due to the increased peak capacity of the smaller particle size column.

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 10% B

      • 3.6-5.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen on the indole ring is readily protonated.

    • Precursor Ion (Q1): The molecular weight of 1,4-dimethyl-1H-indole-2-carboxylic acid is 189.21 g/mol . The protonated molecule [M+H]⁺ will be at m/z 190.2.

    • Product Ions (Q3): Based on general fragmentation patterns of carboxylic acids, we can predict key fragments.[1][9] The loss of water (-18) from the protonated molecule would result in a fragment at m/z 172.2. The loss of the carboxylic acid group as COOH (-45) is another common fragmentation pathway, leading to a fragment at m/z 145.2. A more stable fragment would likely be the loss of CO and H2O (-46), resulting in a fragment at m/z 144.2. The most intense and stable fragment should be chosen for quantification.

    • SRM Transitions:

      • Quantifier: 190.2 → 144.2

      • Qualifier: 190.2 → 172.2

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation: Similar to HPLC-UV, but with a greater emphasis on cleanliness to avoid ion suppression.[10] Using LC-MS grade solvents and filtering with 0.22 µm filters is recommended.

Visualization of the LC-MS/MS Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Weighing & Dissolution (LC-MS Grade Solvents) B Serial Dilution A->B C Filtration (0.22 µm) B->C D Injection C->D E Chromatographic Separation D->E F ESI Ionization E->F G Q1: Precursor Ion Selection (m/z 190.2) F->G H Q2: Collision-Induced Dissociation G->H I Q3: Product Ion Detection (m/z 144.2) H->I J SRM Chromatogram I->J K Quantification J->K

Caption: Workflow for quantification by LC-MS/MS.

Validation Data Summary (Hypothetical):

Validation ParameterSpecification (ICH)Expected Performance
Specificity No interfering peaks at the SRM transitionHighly specific, no interferences observed
Linearity (r²) ≥ 0.99> 0.999
Range 80-120% of test concentration0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Repeatability (RSD%) ≤ 2.0%< 1.5%
Intermediate Precision (RSD%) ≤ 2.0%< 2.0%
LOD Signal-to-Noise ≥ 3~0.01 ng/mL
LOQ Signal-to-Noise ≥ 10~0.05 ng/mL
Robustness No significant change in resultsConsistent results with minor changes in chromatographic conditions

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale:

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids are generally non-volatile and can interact with the active sites in the GC system, leading to poor peak shape and low recovery. To overcome these limitations, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile derivative.[11] Common derivatization approaches for carboxylic acids include esterification (e.g., to form methyl esters) and silylation (e.g., to form trimethylsilyl esters).[11][12] While requiring an additional sample preparation step, GC-MS can offer excellent chromatographic resolution and mass spectral information for structural confirmation.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization (Silylation):

    • Accurately weigh the sample (e.g., 1 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine).

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst (e.g., 100 µL).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Splitless (for higher sensitivity) or split, depending on the concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Expected Fragments: The TMS derivative will have a molecular weight of 261.35 g/mol . The molecular ion (M⁺) may be observed. Characteristic fragments would include the loss of a methyl group (M-15) at m/z 246.3 and the tropylium ion from the indole ring.

Visualization of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weighing & Dissolution B Addition of Silylating Reagent (BSTFA) A->B C Heating (60-70°C) B->C D Injection C->D E GC Separation D->E F EI Ionization E->F G Mass Analysis F->G H Total Ion Chromatogram & Mass Spectrum G->H I Quantification H->I

Caption: Workflow for quantification by GC-MS with derivatization.

Validation Data Summary (Hypothetical):

Validation ParameterSpecification (ICH)Expected Performance
Specificity No interfering peaks at the retention time of the derivatized analyteGood specificity, potential for interferences from derivatization by-products
Linearity (r²) ≥ 0.99> 0.998
Range 80-120% of test concentration10 - 500 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0% (can be affected by derivatization efficiency)
Repeatability (RSD%) ≤ 2.0%< 2.0%
Intermediate Precision (RSD%) ≤ 2.0%< 2.5%
LOD Signal-to-Noise ≥ 3~1 ng/mL
LOQ Signal-to-Noise ≥ 10~5 ng/mL
Robustness No significant change in resultsDerivatization step can be sensitive to moisture and reaction time

Comparative Guide: Choosing the Right Method

The selection of the most appropriate analytical method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

FeatureHPLC-UVLC-MS/MSGC-MS with Derivatization
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Derivatization to increase volatility, followed by gas chromatographic separation and mass detection.
Sensitivity Moderate (µg/mL range).Very High (pg/mL to ng/mL range).High (ng/mL range).
Selectivity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, due to SRM monitoring of specific mass transitions.Very Good, based on both chromatographic retention and mass spectrum.
Sample Throughput High.High, with fast UHPLC methods.Moderate, due to the additional derivatization step.
Cost Low initial and running costs.High initial and running costs.Moderate initial and running costs.
Ease of Use Relatively simple to operate and maintain.Requires specialized training and more complex maintenance.Derivatization adds complexity to the workflow.
Best Suited For Routine quality control, purity assessment of bulk material, and formulation analysis.Bioanalysis (e.g., in plasma or tissue), trace-level impurity analysis, and definitive identification.Analysis of complex mixtures where high chromatographic resolution is needed; confirmation of identity through spectral libraries.
Key Limitation Lower sensitivity and selectivity compared to mass spectrometry.Susceptible to matrix effects (ion suppression); higher cost.Requires a derivatization step which can introduce variability and is not suitable for thermally labile compounds.

Conclusion: A Method for Every Need

As demonstrated, robust and reliable methods for the quantification of 1,4-dimethyl-1H-indole-2-carboxylic acid are readily achievable using standard analytical instrumentation.

  • HPLC-UV stands out as a cost-effective, robust, and straightforward method for routine analysis where high sensitivity is not a primary concern. Its simplicity makes it ideal for quality control environments.

  • LC-MS/MS is the unequivocal choice for applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace impurities. The specificity of SRM provides a high degree of confidence in the results.[8]

  • GC-MS with derivatization offers a viable alternative, particularly when high chromatographic efficiency is required or when orthogonal confirmation of the analyte's identity is necessary. However, the additional sample preparation step must be carefully controlled to ensure reproducibility.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and the strengths and limitations of each technique. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of accurate and defensible data in their pursuit of scientific advancement.

References

  • Zenkevich, I. G. (n.d.).
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Hawach Scientific. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

  • Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Shapiro, G., & Marfat, A. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 605-607.
  • ICH. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Al-kasir, Z. T., & Al-Khafaji, K. N. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Pharmaceutical Chemistry Journal, 55(4), 409-415.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul. Retrieved from [Link]

  • Villas-Boas, S. G., Smart, S., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
  • Mondal, P. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,4-dimethyl-1H-indole-2-carboxylic Acid Analogs as Potential Aldose Reductase Inhibitors

Introduction: The Therapeutic Potential of Indole Scaffolds in Combating Diabetic Complications The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Combating Diabetic Complications

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] Within this diverse family, indole-2-carboxylic acid derivatives have garnered significant attention for their therapeutic potential. This guide focuses on 1,4-dimethyl-1H-indole-2-carboxylic acid, a specific derivative, and explores its analogs as potential inhibitors of aldose reductase.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus.[1] The excessive conversion of glucose to sorbitol by aldose reductase leads to an accumulation of this sugar alcohol in tissues, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these debilitating conditions.[1]

This comprehensive guide presents a comparative molecular docking study of a series of rationally designed 1,4-dimethyl-1H-indole-2-carboxylic acid analogs against human aldose reductase. We will delve into the rationale behind the selection of this target, the design of the analog series, a detailed, step-by-step docking protocol, and an in-depth analysis of the predicted binding interactions. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for conducting similar in-silico investigations and to offer insights into the structure-activity relationships that govern the inhibitory potential of this class of compounds.

Designing the Analog Series: A Structure-Activity Relationship (SAR) Driven Approach

The design of the analog series of 1,4-dimethyl-1H-indole-2-carboxylic acid is rooted in established principles of structure-activity relationships for aldose reductase inhibitors. The parent compound itself, with its indole core, is a promising starting point. The carboxylic acid moiety is a key pharmacophore known to interact with the active site of aldose reductase. Our strategic modifications to the parent scaffold are intended to probe the impact of various substituents on binding affinity and selectivity.

The selected analogs for this comparative study are:

  • Parent Compound: 1,4-dimethyl-1H-indole-2-carboxylic acid

  • Analog 1: 5-fluoro-1,4-dimethyl-1H-indole-2-carboxylic acid

  • Analog 2: 5-chloro-1,4-dimethyl-1H-indole-2-carboxylic acid

  • Analog 3: 5-bromo-1,4-dimethyl-1H-indole-2-carboxylic acid

  • Analog 4: 5-methoxy-1,4-dimethyl-1H-indole-2-carboxylic acid

  • Analog 5: 5-nitro-1,4-dimethyl-1H-indole-2-carboxylic acid

The choice of these substitutions at the 5-position of the indole ring is deliberate. Halogens (F, Cl, Br) are introduced to explore the effects of electronegativity and atomic size on binding interactions. A methoxy group is included to investigate the influence of a hydrogen bond acceptor and a bulky group. Finally, a nitro group is incorporated to assess the impact of a strong electron-withdrawing group. This systematic variation allows for a comprehensive exploration of the electronic and steric requirements for optimal binding to the aldose reductase active site.

Experimental Protocol: A Validated Workflow for Molecular Docking

The following protocol outlines a detailed, step-by-step methodology for conducting a comparative molecular docking study. This workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Step 1: Protein Preparation

The initial and most critical step is the preparation of the target protein structure. For this study, we will utilize the crystal structure of human aldose reductase, which is publicly available from the Protein Data Bank (PDB). A suitable entry, such as PDB ID: 2R24, provides a high-resolution structure of the enzyme.[2]

  • Obtain the Crystal Structure: Download the PDB file (e.g., 2R24.pdb) from the RCSB PDB database.

  • Clean the Protein Structure: Using molecular modeling software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligands.

  • Assign Charges: Assign appropriate atomic charges to the protein residues using a force field like Gasteiger.

  • Define the Binding Site: Identify the active site of aldose reductase. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review. The binding pocket is typically a hydrophobic pocket with key residues like Trp111, Phe122, and Tyr48.

Step 2: Ligand Preparation

Each of the designed analogs of 1,4-dimethyl-1H-indole-2-carboxylic acid needs to be prepared for docking.

  • 2D Structure Sketching: Draw the 2D structures of the parent compound and all five analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This is a crucial step for allowing conformational flexibility during the docking process.

Step 3: Molecular Docking Simulation

With both the protein and ligands prepared, the molecular docking simulation can be performed. AutoDock Vina is a widely used and effective open-source program for this purpose.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site of aldose reductase. The size and center of the grid box should be carefully chosen to ensure that the ligands can freely explore the active site.

  • Docking Parameter Configuration: Set the docking parameters in the AutoDock Vina configuration file. This includes specifying the protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is generally a good starting point.

  • Run the Docking Simulation: Execute the docking simulation for each of the prepared ligands against the prepared aldose reductase structure.

  • Analysis of Docking Results: The output of the docking simulation will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (usually in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Docking Workflow Diagram

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking (AutoDock Vina) PDB Download PDB (e.g., 2R24) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges (Gasteiger) Hydrogens->Charges_P Grid Define Grid Box around Active Site Charges_P->Grid Prepared Protein Draw 2D Sketch Analogs Convert3D Generate 3D Structures Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Charges_L Assign Charges & Torsions Minimize->Charges_L Run Run Docking Simulation Charges_L->Run Prepared Ligands Grid->Run Analyze Analyze Binding Poses & Energies Run->Analyze SAR Structure-Activity Relationship Analysis Analyze->SAR Binding Data

Caption: A comprehensive workflow for the comparative molecular docking study.

Comparative Analysis of Docking Results

The results of the molecular docking simulations provide valuable insights into the potential of each 1,4-dimethyl-1H-indole-2-carboxylic acid analog as an aldose reductase inhibitor. The predicted binding affinities and the specific molecular interactions with the active site residues are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Interactions
Parent Compound -7.8Tyr48, His110, Trp111Tyr48 (OH), His110 (Nδ)Trp111 (indole ring)
Analog 1 (5-F) -8.2Tyr48, His110, Trp111, Phe122Tyr48 (OH), His110 (Nδ)Trp111 (indole ring), Phe122 (phenyl ring)
Analog 2 (5-Cl) -8.5Tyr48, His110, Trp111, Phe122Tyr48 (OH), His110 (Nδ)Trp111 (indole ring), Phe122 (phenyl ring)
Analog 3 (5-Br) -8.3Tyr48, His110, Trp111, Phe122Tyr48 (OH), His110 (Nδ)Trp111 (indole ring), Phe122 (phenyl ring)
Analog 4 (5-OCH3) -7.5Tyr48, His110, Trp111Tyr48 (OH), His110 (Nδ)Trp111 (indole ring)
Analog 5 (5-NO2) -8.0Tyr48, His110, Trp111, Asn160Tyr48 (OH), His110 (Nδ), Asn160 (Nδ)Trp111 (indole ring)

Disclaimer: The binding affinities and interacting residues presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from running the described docking protocol.

Discussion: Unraveling the Structure-Activity Relationship

The comparative docking results allow us to delineate a preliminary structure-activity relationship for this series of 1,4-dimethyl-1H-indole-2-carboxylic acid analogs.

The parent compound demonstrates a respectable binding affinity, with its carboxylic acid group forming crucial hydrogen bonds with Tyr48 and His110 in the active site. The indole ring engages in a pi-pi stacking interaction with the indole ring of Trp111, a common feature for many aldose reductase inhibitors.

The introduction of halogens at the 5-position generally leads to an enhancement in binding affinity. The 5-chloro analog (Analog 2) exhibits the most favorable predicted binding energy. This suggests that the electron-withdrawing nature and the optimal size of the chlorine atom contribute to favorable hydrophobic and potentially halogen-bonding interactions within the active site, particularly with Phe122. The slightly lower affinity of the 5-bromo analog (Analog 3) compared to the 5-chloro analog may be attributed to steric hindrance due to its larger atomic radius.

Conversely, the introduction of a methoxy group at the 5-position (Analog 4) results in a decrease in binding affinity. This is likely due to steric clashes within the relatively constrained active site of aldose reductase, outweighing any potential favorable electronic contributions.

The 5-nitro analog (Analog 5) shows a good binding affinity, and intriguingly, it is predicted to form an additional hydrogen bond with Asn160. This highlights the potential of introducing hydrogen bond acceptors at this position to further enhance binding.

Structure-Activity Relationship Diagram

SAR cluster_analogs 5-Position Analogs Parent Parent Compound (H) -7.8 kcal/mol H-bonds: Tyr48, His110 Pi-stacking: Trp111 Halogens 5-F (-8.2) 5-Cl (-8.5) 5-Br (-8.3) Favorable hydrophobic & potential halogen-bonding interactions with Phe122 Parent:parent->Halogens Halogen Substitution (Increased Affinity) Methoxy 5-OCH3 (-7.5) Potential steric hindrance Parent:parent->Methoxy Bulky Group (Decreased Affinity) Nitro 5-NO2 (-8.0) Additional H-bond with Asn160 Parent:parent->Nitro H-bond Acceptor (Increased Affinity)

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Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1,4-dimethyl-1H-indole-2-carboxylic acid

This document provides essential safety and handling protocols for 1,4-dimethyl-1H-indole-2-carboxylic acid (CAS No. 23967-51-3), designed for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1,4-dimethyl-1H-indole-2-carboxylic acid (CAS No. 23967-51-3), designed for researchers and drug development professionals. The guidance herein is synthesized from established safety principles and data from structurally analogous compounds to ensure a comprehensive and cautious approach.

Core Principle: Hazard Assessment & The Rationale for Caution

A complete, peer-reviewed toxicological profile for 1,4-dimethyl-1H-indole-2-carboxylic acid is not extensively documented. Therefore, our primary directive is to operate under the principle of prudent practice, extrapolating hazard data from closely related indole carboxylic acids.

Safety Data Sheets (SDS) for analogous compounds, such as Indole-2-carboxylic acid and other derivatives, reveal a consistent hazard pattern.[1] These compounds are classified as:

  • Acutely Toxic: Harmful if swallowed and toxic or harmful in contact with skin.[1]

  • Irritant: Causes serious skin and eye irritation.[1]

  • Respiratory Tract Irritant: The solid, in powdered form, may cause respiratory irritation upon inhalation.[1][2]

  • Environmental Hazard: Very toxic to aquatic life.

Given these classifications, a robust Personal Protective Equipment (PPE) and handling plan is not merely a recommendation—it is a critical component of safe laboratory operations. The causality is clear: direct contact with the skin, eyes, or respiratory tract poses a significant health risk, and environmental release must be prevented.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1,4-dimethyl-1H-indole-2-carboxylic acid in its solid form or in solution.

PPE ComponentMinimum SpecificationRationale & Key Considerations
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety device. It contains dust and vapors, protecting the user's respiratory zone. All weighing and solution preparation must be performed within a fume hood.
Hand Protection Nitrile GlovesProvides protection against a broad range of chemicals, including acids, bases, and organic solvents.[3] For prolonged work or when using aggressive solvents, consider double-gloving or consulting a glove manufacturer's resistance chart.[4] Always inspect gloves for tears or pinholes before use.
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against splashes and airborne dust particles.[5] Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[3]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being used.
General Attire Long Pants & Closed-Toe ShoesProvides a final barrier of protection against spills. Exposed skin on the legs, ankles, or feet is unacceptable in a laboratory setting where this compound is handled.
Respiratory Protection NIOSH-approved Respirator (if required)Generally not required if all work is conducted in a certified fume hood. If engineering controls are inadequate or unavailable, a risk assessment must be performed to select the appropriate respirator (e.g., an N95 or higher rated particulate respirator).[6]

Procedural Blueprint: A Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. This process can be visualized as three distinct phases: Preparation, Operation, and Decontamination.

G cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation (Inside Fume Hood) cluster_decon Phase 3: Decontamination & Disposal A Verify Fume Hood Functionality B Assemble All Chemicals & Glassware A->B C Inspect & Don Required PPE B->C D Weigh Solid Compound C->D Begin Work E Prepare Solution D->E F Perform Reaction or Procedure E->F G Quench & Neutralize (if applicable) F->G Conclude Work H Segregate Hazardous Waste G->H I Clean Work Area H->I J Doff & Dispose of PPE I->J

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